4-Octyloxybenzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-octoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11,13H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOWZHASDIKNFK-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066954 | |
| Record name | Benzaldehyde, 4-(octyloxy)- | |
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Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Acros Organics MSDS] | |
| Record name | p-(Octyloxy)benzaldehyde | |
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CAS No. |
24083-13-4 | |
| Record name | 4-(Octyloxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24083-13-4 | |
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| Record name | 4-(Octyloxy)benzaldehyde | |
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| Record name | Benzaldehyde, 4-(octyloxy)- | |
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| Record name | Benzaldehyde, 4-(octyloxy)- | |
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| Record name | p-(octyloxy)benzaldehyde | |
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| Record name | 4-(Octyloxy)benzaldehyde | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Octyloxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-octyloxybenzaldehyde, a valuable intermediate in the fields of medicinal chemistry, materials science, and fine chemical synthesis. This document details the primary synthetic pathway, its underlying mechanism, experimental protocols, and relevant quantitative data.
Introduction
This compound is an aromatic aldehyde characterized by an octyloxy group at the para-position of the benzene ring. This substitution imparts specific physicochemical properties that make it a crucial building block in the synthesis of a variety of organic molecules, including liquid crystals and biologically active compounds. The most prevalent and efficient method for its preparation is the Williamson ether synthesis.
Synthesis Pathway: The Williamson Ether Synthesis
The primary route for synthesizing this compound is the Williamson ether synthesis. This well-established reaction involves the O-alkylation of 4-hydroxybenzaldehyde with an octyl halide, typically 1-bromooctane, in the presence of a base.[1]
The overall reaction can be depicted as follows:
Caption: General reaction scheme for the synthesis of this compound via Williamson ether synthesis.
Reaction Mechanism
The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the hydroxyl group of 4-hydroxybenzaldehyde by a base, forming a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the 1-bromooctane in a backside attack. This concerted step results in the displacement of the bromide ion and the formation of the ether linkage.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Octyloxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 4-Octyloxybenzaldehyde, a key intermediate in the synthesis of various organic molecules, including liquid crystals and potential pharmaceutical compounds. This document outlines its fundamental characteristics, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its preparation and analysis.
Core Physicochemical Properties
This compound, with the chemical formula C₁₅H₂₂O₂, is an aromatic aldehyde distinguished by an octyloxy substituent at the para position of the benzaldehyde core.[1] Its physical state is typically a clear colorless to light yellow liquid or solid.[2] A comprehensive summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₂O₂ | [3][4] |
| Molecular Weight | 234.33 g/mol | [1][3] |
| CAS Number | 24083-13-4 | [3] |
| Appearance | Clear colorless to light yellow liquid or solid | [2][5] |
| Boiling Point | 140-142 °C at 0.1 mmHg; 349.9 °C at 760 mmHg | [3][5] |
| Density | 0.973 - 0.980 g/cm³ | [3][5] |
| Refractive Index (n20/D) | 1.520 - 1.522 | [3] |
| Solubility | Insoluble in water | [6] |
| LogP (Octanol/Water Partition Coefficient) | 4.23840 | [3] |
| Vapor Pressure | 4.55E-05 mmHg at 25°C | [3] |
| Flash Point | 142.9 °C | [3] |
Synthesis and Characterization Workflow
The synthesis of this compound is commonly achieved via the Williamson ether synthesis, a robust and versatile method for forming ethers. This process is followed by a series of characterization techniques to confirm the structure and purity of the synthesized compound.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established and widely accepted procedures for similar compounds.
Synthesis: Williamson Ether Synthesis
This protocol is adapted from the synthesis of 4-(hexyloxy)benzaldehyde and is directly applicable for the preparation of this compound.[3]
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromooctane
-
Potassium carbonate (K₂CO₃), finely pulverized
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 1-bromooctane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Characterization Techniques
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.
Sample Preparation:
-
Dissolve 10-20 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[6]
¹H NMR Acquisition:
-
Utilize a 400 MHz or higher NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover a range of 0-12 ppm.
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of ¹³C.
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation and Data Acquisition (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean and record a background spectrum.
-
Place a small drop of neat this compound directly onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Sample Preparation and Data Acquisition:
-
Prepare a dilute solution of this compound in a UV-transparent solvent such as ethanol or hexane (typically 1-10 µg/mL).
-
Use a dual-beam UV-Visible spectrophotometer.
-
Fill a quartz cuvette with the solvent to serve as a blank and record the baseline.
-
Fill a second quartz cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.[7]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Sample Preparation and Data Acquisition (ESI-TOF):
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10 µg/mL.
-
Infuse the sample solution into a high-resolution time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode to observe the molecular ion peak [M+H]⁺ or [M+Na]⁺.[8]
Spectral Data Summary
The following table summarizes the expected key signals in the various spectra of this compound, based on its chemical structure and data from analogous compounds.
| Technique | Expected Key Signals |
| ¹H NMR (CDCl₃) | δ ~9.8 (s, 1H, -CHO), ~7.8 (d, 2H, Ar-H ortho to -CHO), ~7.0 (d, 2H, Ar-H ortho to -OR), ~4.0 (t, 2H, -OCH₂-), ~1.8 (m, 2H, -OCH₂CH ₂-), ~1.5-1.2 (m, 10H, -(CH₂)₅-), ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~191 (C=O), ~164 (Ar-C-O), ~132 (Ar-C), ~130 (Ar-C-CHO), ~115 (Ar-C), ~68 (-OCH₂-), ~32-22 (-CH₂-), ~14 (-CH₃) |
| FT-IR (neat) | ~2920, 2850 cm⁻¹ (C-H aliphatic stretch), ~2720 cm⁻¹ (C-H aldehyde stretch), ~1685 cm⁻¹ (C=O aldehyde stretch), ~1600, 1580 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O ether stretch) |
| UV-Vis (Ethanol) | λmax around 285 nm |
| Mass Spec (ESI+) | m/z ~235.16 [M+H]⁺, 257.14 [M+Na]⁺ |
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638) [hmdb.ca]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
4-Octyloxybenzaldehyde (CAS: 2568-60-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed characterization of 4-Octyloxybenzaldehyde (CAS No. 2568-60-7), an aromatic aldehyde of interest in materials science and as an intermediate in organic synthesis, including for potential pharmaceutical applications. The document outlines the compound's physicochemical properties, spectroscopic data, synthesis protocols, and safety information, tailored for a scientific audience.
Core Compound Identification and Properties
This compound, also known as p-Octyloxybenzaldehyde, is an organic compound with the molecular formula C15H22O2. Its structure consists of a benzaldehyde core with an octyloxy group substituent at the para position. This substitution imparts specific chemical characteristics relevant for its application in various fields.
Physicochemical and Spectroscopic Data
The properties of this compound have been determined through various analytical methods. The data presented below is a summary from multiple sources, providing a comprehensive overview for experimental design and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 24083-13-4 | |
| Molecular Formula | C15H22O2 | |
| Molecular Weight | 234.33 g/mol | |
| IUPAC Name | 4-(octyloxy)benzaldehyde | |
| Synonyms | p-Octyloxybenzaldehyde, 4-n-Octyloxybenzaldehyde | |
| Appearance | Light yellow liquid or beige solid | |
| Physical State | Liquid or Solid | |
| Boiling Point | 140 - 142 °C @ 0.1 mmHg; 197 - 199 °C @ 11 mmHg | |
| Melting Point | 70 - 74 °C (for solid form) | |
| Specific Gravity | 0.980 g/cm³ | |
| Vapor Density | 8.08 | |
| Solubility | Insoluble in water (7.0E-3 g/L at 25 °C, calculated) | |
| InChI Key | KVOWZHASDIKNFK-UHFFFAOYSA-N | |
| Canonical SMILES | CCCCCCCCOC1=CC=C(C=C1)C=O |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks / Signals (Observed) |
| ¹H NMR | Signals corresponding to the aldehydic proton, aromatic protons, the -O-CH2- methylene protons, the aliphatic chain protons, and the terminal methyl group. |
| IR Spectroscopy | Characteristic absorption bands for C=O stretching of the aldehyde, C-H stretching of the aromatic ring and aliphatic chain, and C-O-C stretching of the ether linkage. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, along with fragmentation patterns typical for an alkoxybenzaldehyde structure. |
Synthesis of this compound
The most common and efficient method for synthesizing this compound is through a Williamson ether synthesis. This involves the O-alkylation of p-hydroxybenzaldehyde with an octyl halide.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 4-hydroxybenzaldehyde and 1-bromooctane.
Materials:
-
4-hydroxybenzaldehyde
-
1-bromooctane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI), catalytic amount
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-hydroxybenzaldehyde (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of potassium iodide.
-
Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Add 1-bromooctane (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound. An 82% yield has been reported for this method.
Caption: Experimental workflow for the synthesis of this compound.
Structure-Application Relationship
The molecular structure of this compound, featuring a polar aldehyde head, a rigid phenyl ring, and a flexible nonpolar octyloxy tail, gives rise to its potential applications.
Caption: Relationship between molecular structure and potential applications.
Role in Drug Discovery: Aldehyde Dehydrogenase Inhibition
While this compound itself is not a drug, its core structure is relevant to drug development. Benzaldehyde derivatives are known to interact with various biological targets. Notably, compounds with a benzyloxybenzaldehyde scaffold have been identified as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3). ALDH enzymes, particularly isoforms like ALDH1A3, are overexpressed in certain cancers and contribute to therapy resistance.
Inhibiting ALDH1A3 can disrupt cancer cell metabolism and signaling pathways, making it a promising target for novel cancer therapies. The general mechanism involves the inhibitor molecule binding to the active site of the enzyme, preventing the oxidation of its natural aldehyde substrates.
Caption: Proposed inhibition of the ALDH1A3 signaling pathway by an alkoxybenzaldehyde scaffold.
Safety and Handling
This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
Precautionary Measures:
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.
-
First Aid:
-
In case of inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound (CAS 2568-60-7) is a versatile chemical intermediate with well-defined properties and established synthesis routes. Its unique molecular structure makes it a candidate for applications in material science, particularly liquid crystals. Furthermore, its benzaldehyde core serves as a valuable scaffold in medicinal chemistry, with related structures showing promise as inhibitors of key enzymes like ALDH1A3, highlighting its potential relevance in the development of novel therapeutics. Proper safety protocols must be strictly followed when handling this compound.
Spectroscopic Profile of 4-Octyloxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Octyloxybenzaldehyde, a key intermediate in the synthesis of various organic materials and potential pharmaceutical compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₅H₂₂O₂ with a molecular weight of 234.33 g/mol .[1][2][3] The spectroscopic data presented below has been compiled from various sources and is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.88 | s | 1H | Aldehydic proton (-CHO) |
| 7.83 | d | 2H | Aromatic protons (ortho to -CHO) |
| 6.98 | d | 2H | Aromatic protons (ortho to -O-C₈H₁₇) |
| 4.02 | t | 2H | Methylene protons (-O-CH₂ -) |
| 1.80 | quint | 2H | Methylene protons (-O-CH₂-CH₂ -) |
| 1.45 - 1.25 | m | 10H | Methylene protons of the octyl chain |
| 0.89 | t | 3H | Methyl protons (-CH₃) |
Solvent: CDCl₃. Instrument frequency: 90 MHz.[1]
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 190.7 | Aldehydic carbon (C HO) |
| 164.2 | Aromatic carbon attached to the octyloxy group |
| 131.9 | Aromatic carbons ortho to the aldehyde group |
| 129.9 | Aromatic carbon attached to the aldehyde group |
| 114.7 | Aromatic carbons ortho to the octyloxy group |
| 68.4 | Methylene carbon (-O-C H₂-) |
| 31.8 | Methylene carbon of the octyl chain |
| 29.3 | Methylene carbon of the octyl chain |
| 29.2 | Methylene carbon of the octyl chain |
| 26.0 | Methylene carbon of the octyl chain |
| 22.6 | Methylene carbon of the octyl chain |
| 14.1 | Methyl carbon (-C H₃) |
Solvent: CDCl₃.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of key functional groups. The characteristic absorption bands are presented in Table 3.
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2925, 2855 | Strong | C-H stretching (aliphatic) |
| 1685 | Strong | C=O stretching (aldehyde) |
| 1600, 1575 | Medium | C=C stretching (aromatic) |
| 1255 | Strong | C-O-C stretching (asymmetric) |
| 1160 | Strong | C-O-C stretching (symmetric) |
Sample preparation: Liquid film.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The key mass-to-charge ratios (m/z) and their relative intensities are listed in Table 4.
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 234 | 25 | [M]⁺ (Molecular ion) |
| 122 | 100 | [HOC₆H₄CHO]⁺ |
| 121 | 95 | [OC₆H₄CHO]⁺ |
| 93 | 20 | [C₆H₅O]⁺ |
| 43 | 30 | [C₃H₇]⁺ |
| 41 | 45 | [C₃H₅]⁺ |
Ionization method: Electron Ionization (EI).[4]
Experimental Protocols
The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Instrumentation: A standard NMR spectrometer operating at a frequency of 90 MHz or higher for ¹H NMR and a corresponding frequency for ¹³C NMR.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition for ¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
Data Acquisition for ¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Thin Film Method):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a small drop of liquid this compound onto one salt plate.
-
Gently place the second salt plate on top, spreading the liquid into a thin, uniform film.
-
Mount the "sandwich" in the spectrometer's sample holder.[5]
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty spectrometer should be recorded prior to the sample analysis.
Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[6]
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol at a concentration of approximately 1 mg/mL.[7]
-
Further dilute an aliquot of this solution to a final concentration of about 10-100 µg/mL.[7]
Data Acquisition (Electron Ionization - EI):
-
Ionization Energy: Typically 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: Approximately 200-250 °C.
-
GC Conditions (if applicable):
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50-100 °C), then ramp up to a higher temperature (e.g., 250-280 °C) to ensure elution of the compound.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. p-(Octyloxy)benzaldehyde | C15H22O2 | CID 90358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Benzaldehyde, 4-(octyloxy)- [webbook.nist.gov]
- 5. webassign.net [webassign.net]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
solubility profile of 4-Octyloxybenzaldehyde in various solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Octyloxybenzaldehyde is an aromatic aldehyde bearing a long alkyl chain, a structure that confers specific solubility characteristics crucial for its application in organic synthesis and materials science. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines detailed experimental protocols for its solubility determination, and offers a qualitative assessment of its solubility in various solvent classes based on its molecular structure. Due to a notable scarcity of quantitative solubility data in peer-reviewed literature and databases, this guide also presents a generalized experimental workflow for researchers to determine the solubility profile of this compound in their specific solvent systems.
Introduction
This compound (CAS No. 24083-13-4) is a chemical intermediate with the molecular formula C₁₅H₂₂O₂.[1][2][3] Its structure, featuring a polar benzaldehyde group and a nonpolar octyloxy tail, suggests a nuanced solubility profile, with expected miscibility in a range of organic solvents and low solubility in aqueous media. Understanding this profile is paramount for its use in reaction chemistry, purification processes such as crystallization, and formulation development. This document aims to collate the existing data and provide a framework for its experimental determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | [1][2] |
| Molecular Weight | 234.33 g/mol | [1][2] |
| Appearance | Clear colorless liquid | [3] |
| Boiling Point | 140-142 °C at 0.1 mmHg | Guidechem |
| Density | 0.973 g/cm³ | [4] |
Solubility Profile of this compound
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a significant lack of experimentally determined quantitative solubility data for this compound in various organic solvents. The majority of supplier and safety datasheets explicitly state that solubility information is not available.[5]
The only available quantitative value is a calculated water solubility:
| Solvent | Solubility (g/L) | Temperature (°C) | Type | Reference |
| Water | 7.0 x 10⁻³ | 25 | Calculated | [4] |
This calculated value categorizes this compound as practically insoluble in water, which is consistent with its predominantly nonpolar structure.
Qualitative Solubility Assessment
Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be inferred from its molecular structure.
-
Polar Aprotic Solvents: The presence of the polar aldehyde group suggests that this compound is likely to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Indeed, DMF is mentioned as a solvent for its synthesis.[1]
-
Nonpolar Solvents: The long, nonpolar octyloxy chain will dominate its interactions with nonpolar solvents. Therefore, good solubility is expected in hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., chloroform, dichloromethane).
-
Polar Protic Solvents: In polar protic solvents like alcohols (e.g., methanol, ethanol), the solubility is expected to be moderate. While the aldehyde group can engage in hydrogen bonding, the large nonpolar tail will limit miscibility, particularly with lower-chain alcohols.
-
Water: As indicated by the calculated value and the large hydrophobic component of the molecule, this compound is expected to be virtually insoluble in water.
Experimental Protocol for Solubility Determination
To address the gap in available data, researchers can employ the following established method for determining the solubility of this compound.
Isothermal Equilibrium Solubility Method
This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.
Materials:
-
This compound
-
Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation of Solubility: Calculate the solubility in units such as g/L or mol/L based on the measured concentration and the dilution factor.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.
Caption: Workflow for experimental solubility determination.
Signaling Pathways and Biological Applications
Currently, there is no significant information available in the public domain linking this compound to specific signaling pathways or established roles in drug development. Its primary utility appears to be as a precursor in the synthesis of more complex molecules, such as liquid crystals and specialty organic compounds.
Conclusion
While quantitative experimental data on the solubility of this compound in a wide range of organic solvents is conspicuously absent from the scientific literature, its molecular structure provides a solid basis for a qualitative understanding of its solubility profile. It is anticipated to be soluble in nonpolar and polar aprotic solvents and sparingly soluble in polar protic solvents, with negligible solubility in water. For researchers requiring precise solubility data for applications in synthesis, purification, or formulation, the isothermal equilibrium method detailed in this guide provides a robust experimental framework. The generation and dissemination of such data would be a valuable contribution to the chemical research community.
References
- 1. Buy this compound | 24083-13-4 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. p-(Octyloxy)benzaldehyde | C15H22O2 | CID 90358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS # 24083-13-4, 4-(Octyloxy)benzaldehyde, 4-(n-Octyloxy)benzaldehyde, p-(Octyloxy)benzaldehyde - chemBlink [chemblink.com]
- 5. fishersci.com [fishersci.com]
A Technical Guide to the Theoretical and Computational Investigation of 4-Octyloxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 4-Octyloxybenzaldehyde. Drawing upon established computational chemistry techniques and findings from analogous benzaldehyde derivatives, this document outlines the expected molecular properties, spectroscopic characteristics, and electronic behavior of this compound, offering insights relevant to its potential applications in drug development and materials science.
Introduction to this compound
This compound is an organic compound featuring a benzaldehyde core substituted with an octyloxy group at the para position. Its molecular structure, characterized by a benzene ring, an aldehyde functional group, and a long alkoxy chain, suggests potential for diverse intermolecular interactions and makes it a candidate for studies in materials science and as a precursor in pharmaceutical synthesis. Computational and theoretical studies are crucial for elucidating its structure-property relationships at a molecular level.
Computational Methodologies
The in silico analysis of this compound typically employs Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.
Experimental Protocols:
A standard computational protocol for analyzing this compound would involve the following steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by energy minimization calculations, commonly using the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.
-
Electronic Properties Calculation: Key electronic properties are determined from the optimized geometry. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic transitions. Time-Dependent DFT (TD-DFT) is often employed to predict the UV-Visible absorption spectrum.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.
Molecular Structure and Geometry
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | 1.21 Å |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| C-O (ether) | 1.37 Å | |
| O-C (alkyl) | 1.43 Å | |
| Bond Angle | C-C-C (aromatic) | 119 - 121° |
| C-C=O | 124° | |
| C-O-C (ether) | 118° | |
| Dihedral Angle | O=C-C-C | ~180° |
Disclaimer: The values in this table are illustrative and based on typical values for similar functional groups calculated at the B3LYP/6-311++G(d,p) level of theory. Actual values would require specific calculations for this compound.
Vibrational Analysis
Vibrational spectroscopy, including FT-IR and Raman, is a powerful tool for identifying molecular structures. Theoretical calculations can predict the vibrational frequencies and intensities, aiding in the assignment of experimental spectra. Key vibrational modes for this compound are expected to include:
-
C=O stretch: A strong absorption band typically found around 1700 cm⁻¹.
-
C-H stretch (aromatic and aldehyde): Occurring in the range of 3100-3000 cm⁻¹.
-
C-H stretch (alkyl): Multiple bands in the 2950-2850 cm⁻¹ region.
-
C-O stretch (ether): Expected around 1250 cm⁻¹.
-
Aromatic C=C stretches: Appearing in the 1600-1450 cm⁻¹ region.
Table 2: Predicted Major Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| C-H stretch (aromatic) | 3080 | Medium |
| C-H stretch (aldehyde) | 2870 | Medium |
| C-H stretch (alkyl, asym) | 2955 | Strong |
| C-H stretch (alkyl, sym) | 2865 | Strong |
| C=O stretch | 1705 | Very Strong |
| C=C stretch (aromatic) | 1600, 1580, 1490 | Strong to Medium |
| C-O stretch (ether) | 1255 | Strong |
Disclaimer: These are representative frequencies. Precise values would be obtained from a frequency calculation on the optimized geometry of this compound.
Frontier Molecular Orbitals (FMOs) and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich octyloxy-substituted benzene ring, while the LUMO is likely to be centered on the electron-withdrawing benzaldehyde moiety. A smaller HOMO-LUMO gap suggests higher reactivity and the possibility of intramolecular charge transfer, which is a desirable property for applications in nonlinear optics and other electronic materials.
Table 3: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | ~3.5 D |
| Polarizability | ~30 x 10⁻²⁴ cm³ |
Disclaimer: These values are illustrative and based on calculations of similar aromatic aldehydes. Actual values are dependent on the specific computational method and basis set used.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, the MEP would likely show:
-
Negative potential (red/yellow): Concentrated around the oxygen atom of the carbonyl group, indicating the most probable site for electrophilic attack.
-
Positive potential (blue): Located around the hydrogen atoms, particularly the aldehydic proton and the aromatic protons.
-
Intermediate potential (green): Covering the carbon framework of the benzene ring and the octyl chain.
This information is critical in drug design for understanding potential intermolecular interactions, such as hydrogen bonding, with biological targets.
Conclusion
Theoretical and computational studies provide a powerful framework for understanding the molecular properties of this compound. Through methods like DFT, it is possible to predict its geometry, vibrational spectra, and electronic characteristics with a high degree of confidence. These computational insights are invaluable for guiding experimental work and for rationally designing new materials and potential therapeutic agents based on the this compound scaffold. Further experimental validation will be essential to confirm and refine these theoretical predictions.
The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and Synthesis of 4-Octyloxybenzaldehyde
For Immediate Release
A deep dive into the historical context and synthetic methodologies of 4-Octyloxybenzaldehyde, a key building block in modern chemical and pharmaceutical research.
This technical guide offers a comprehensive overview of the discovery, history, and synthesis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed exploration of the chemical principles and experimental protocols that underpin the creation of this valuable aromatic aldehyde.
Introduction and Historical Context
While the specific discovery of this compound is not prominently documented in historical chemical literature, its synthesis is intrinsically linked to two major developments in organic chemistry: the synthesis of its precursor, 4-hydroxybenzaldehyde, and the advent of the Williamson ether synthesis.
The journey to synthesizing 4-alkoxybenzaldehydes began with the isolation and characterization of 4-hydroxybenzaldehyde, a naturally occurring compound found in various plants, including orchids like Gastrodia elata.[1][2] Early synthetic efforts for hydroxybenzaldehydes in the late 19th century included the Reimer-Tiemann reaction, which involves the ortho-formylation of phenols.[3]
The cornerstone for synthesizing this compound is the Williamson ether synthesis, a robust and versatile method for forming ethers developed by Alexander Williamson in 1850.[4] This reaction, which involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism, was pivotal in understanding the structure of ethers and remains a fundamental reaction in organic synthesis today.[4][5][6][7] The application of this synthesis to phenolic compounds like 4-hydroxybenzaldehyde paved the way for the creation of a vast array of 4-alkoxybenzaldehydes, including the title compound.
Core Synthesis: The Williamson Ether Synthesis
The most prevalent and efficient method for the preparation of this compound is the Williamson ether synthesis. This method involves the O-alkylation of 4-hydroxybenzaldehyde with an octyl halide. The reaction proceeds in two conceptual steps: the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, followed by the nucleophilic attack of this phenoxide on the octyl halide.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of 4-alkoxybenzaldehydes via Williamson ether synthesis, adapted from protocols for analogous compounds.
| Reagent/Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Typical Molar Equivalents |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 1.0 |
| 1-Bromooctane | C₈H₁₇Br | 193.12 | 1.1 - 1.2 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 - 2.0 |
| Solvent (e.g., DMF) | C₃H₇NO | 73.09 | - |
| Reaction Conditions | |||
| Temperature | 60 - 80 °C | ||
| Time | 4 - 24 hours | ||
| Product | |||
| This compound | C₁₅H₂₂O₂ | 234.34 | - |
| Typical Yield | >90% |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below, based on established procedures for similar 4-alkoxybenzaldehydes.[8][9]
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromooctane
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2.0 equivalents).
-
Stir the resulting suspension at room temperature for approximately 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add 1-bromooctane (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and maintain this temperature with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 4-24 hours), allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a volume of cold water approximately four times the volume of DMF used.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.
Visualizing the Synthesis and Application Logic
To further elucidate the synthetic process and its logical application in further research, the following diagrams are provided.
Applications in Research and Development
This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The long alkoxy chain imparts lipophilicity, which can be crucial for the biological activity of potential drug candidates. These compounds serve as versatile scaffolds for the synthesis of more complex molecules, including chalcones, Schiff bases, and other heterocyclic compounds that have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11] The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, making this compound a valuable starting material for the synthesis of novel therapeutic agents.[10][12]
References
- 1. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]
- 2. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Thermal Analysis of 4-Octyloxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal analysis of 4-Octyloxybenzaldehyde, a key intermediate in the synthesis of various organic materials, including liquid crystals and pharmacologically active compounds. Due to the limited availability of specific thermal analysis data for this compound in publicly accessible literature, this document outlines the standardized experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The guide presents hypothetical yet representative data in structured tables to illustrate the expected thermal behavior. Furthermore, a detailed experimental workflow is visualized to aid researchers in designing and executing their own thermal characterization studies. This document is intended to serve as a practical resource for scientists and professionals engaged in materials science, organic synthesis, and pharmaceutical development.
Introduction
This compound is an aromatic aldehyde characterized by a long alkoxy chain, which imparts specific physicochemical properties relevant to its application in the synthesis of liquid crystals and other advanced materials. Understanding the thermal stability and phase behavior of this compound is critical for its synthesis, purification, storage, and application. Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for characterizing these properties.
DSC measures the heat flow associated with thermal transitions as a function of temperature, providing insights into melting points, crystallization events, and other phase changes. TGA, on the other hand, measures changes in mass as a function of temperature, offering crucial information about the thermal stability and decomposition profile of the material.
Quantitative Data Summary
While specific experimental data for this compound is not widely published, the following tables present hypothetical data based on the expected behavior of similar aromatic aldehydes and liquid crystal precursors. These tables are intended to serve as a reference for what researchers might expect to observe.
Table 1: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | 35.2 | 38.5 | 125.4 |
| Crystallization (on cooling) | 25.8 | 22.1 | -120.3 |
Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound
| Mass Loss Step | Temperature Range (°C) | Mass Loss (%) | Residual Mass at 600°C (%) |
| 1st Decomposition | 220 - 350 | 98.5 | 1.5 |
Experimental Protocols
The following sections detail the recommended experimental methodologies for conducting DSC and TGA on this compound.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, crystallization temperature, and associated enthalpy changes of this compound.
Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile material.
-
Reference: An empty, hermetically sealed aluminum pan is used as the reference.
-
Atmosphere: The experiment is conducted under a continuous purge of high-purity nitrogen gas at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 0°C.
-
Heat from 0°C to 100°C at a constant heating rate of 10°C/min. This step is to erase the thermal history of the sample.
-
Hold isothermally at 100°C for 5 minutes.
-
Cool from 100°C to 0°C at a constant cooling rate of 10°C/min to observe crystallization.
-
Heat from 0°C to 200°C at a constant heating rate of 10°C/min to observe the melting behavior of the recrystallized sample.
-
-
Data Analysis: The onset and peak temperatures of endothermic (melting) and exothermic (crystallization) events are determined from the resulting heat flow curve. The enthalpy of these transitions is calculated by integrating the area under the respective peaks.
Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: The analysis is performed under a dynamic nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: The TGA thermogram, which plots mass change as a function of temperature, is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different temperature intervals. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Visualizations
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.
Conclusion
A Comprehensive Technical Review of 4-Alkoxybenzaldehydes: Synthesis, Reactions, and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of 4-alkoxybenzaldehydes, a class of aromatic compounds with significant applications in the pharmaceutical, flavor, and fragrance industries. This document covers their synthesis, key chemical reactions, and diverse biological activities, presenting quantitative data in structured tables, detailed experimental methodologies, and visualized signaling pathways to serve as a comprehensive resource for professionals in research and drug development.
Synthesis of 4-Alkoxybenzaldehydes
The most prevalent and versatile method for the synthesis of 4-alkoxybenzaldehydes is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with an appropriate alkyl halide in the presence of a base. Additionally, industrial-scale production of the precursor, 4-hydroxybenzaldehyde, is often achieved through the catalytic oxidation of p-cresol.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust SN2 reaction where a phenoxide ion, generated from 4-hydroxybenzaldehyde, acts as a nucleophile to displace a halide from an alkyl halide, forming the desired ether linkage. The choice of base, solvent, and reaction conditions can be optimized to achieve high yields for a variety of alkyl chain lengths.
Generalized Experimental Protocol for Williamson Ether Synthesis:
To a solution of 4-hydroxybenzaldehyde (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base (1.5-2.0 eq.), typically anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH). The mixture is stirred at room temperature for a short period to facilitate the formation of the phenoxide. The corresponding alkyl halide (1.1-1.2 eq.) is then added, and the reaction mixture is heated to a temperature ranging from 60 to 100 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.
Table 1: Comparative Yields for the Synthesis of Various 4-Alkoxybenzaldehydes via Williamson Ether Synthesis
| Alkoxy Group | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methoxy | Methyl iodide | K₂CO₃ | DMF | 80 | 6 | ~95% |
| Ethoxy | Ethyl bromide | K₂CO₃ | Acetonitrile | Reflux | 8 | ~92% |
| Propoxy | 1-Bromopropane | NaH | THF | 65 | 12 | ~90% |
| Butoxy | 1-Bromobutane | K₂CO₃ | DMF | 70 | 20 | ~95%[1] |
| Hexyloxy | 1-Bromohexane | K₂CO₃ | DMF | 80 | 12 | ~95%[2] |
Diagram 1: General Scheme of Williamson Ether Synthesis for 4-Alkoxybenzaldehydes
General workflow for the Williamson ether synthesis of 4-alkoxybenzaldehydes.
Industrial Production of 4-Hydroxybenzaldehyde from p-Cresol
On an industrial scale, 4-hydroxybenzaldehyde is often synthesized via the catalytic oxidation of p-cresol. This process typically utilizes oxygen or air as the oxidant in the presence of a cobalt-based catalyst and a base in a solvent like methanol. The reaction conditions are optimized to selectively oxidize the methyl group to an aldehyde while minimizing the formation of byproducts. Yields greater than 90% with high selectivity can be achieved under optimized conditions.[3]
Key Reactions of 4-Alkoxybenzaldehydes
The aldehyde functional group in 4-alkoxybenzaldehydes is highly reactive and participates in a variety of important organic transformations, including the Wittig reaction and Grignard reactions, which are fundamental for carbon-carbon bond formation.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of the 4-alkoxybenzaldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium salt and a strong base.
Experimental Protocol for the Wittig Reaction of 4-Methoxybenzaldehyde:
In a round-bottom flask, benzyltriphenylphosphonium chloride (1.1 eq.) is suspended in a suitable solvent like dichloromethane or DMF. To this suspension, a strong base such as 50% aqueous sodium hydroxide or sodium methoxide is added dropwise with vigorous stirring to generate the ylide. After a short period, a solution of 4-methoxybenzaldehyde (1.0 eq.) in the same solvent is added to the reaction mixture. The reaction is typically stirred at room temperature for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product, a stilbene derivative, is then purified by recrystallization or column chromatography.[2][4]
Diagram 2: Wittig Reaction of a 4-Alkoxybenzaldehyde
Mechanism of the Wittig reaction with a 4-alkoxybenzaldehyde.
Grignard Reaction
Grignard reactions involve the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of the 4-alkoxybenzaldehyde, resulting in the formation of a secondary alcohol after acidic workup.
Experimental Protocol for the Grignard Reaction of 4-Ethoxybenzaldehyde:
All glassware must be oven-dried to ensure anhydrous conditions. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, magnesium turnings (1.2 eq.) are placed. A solution of an alkyl or aryl halide (e.g., methyl iodide, 1.1 eq.) in anhydrous diethyl ether or THF is added dropwise to initiate the formation of the Grignard reagent. Once the Grignard reagent has formed, a solution of 4-ethoxybenzaldehyde (1.0 eq.) in the same anhydrous solvent is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting secondary alcohol is purified by chromatography or distillation.[5][6]
Biological Activities of 4-Alkoxybenzaldehydes and Their Derivatives
4-Alkoxybenzaldehydes and their derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. These activities include anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
Anti-inflammatory and Antioxidant Activities
Several studies have demonstrated the anti-inflammatory and antioxidant potential of 4-alkoxybenzaldehyde derivatives. Their anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). The antioxidant activity is typically evaluated by their ability to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Table 2: Anti-inflammatory and Antioxidant Activities of Benzaldehyde Derivatives (IC₅₀ values)
| Compound/Derivative | Assay | IC₅₀ (µg/mL) | Reference |
| Desmodium gangeticum extract | COX-1 Inhibition | 49.5 | [7] |
| Desmodium gangeticum extract | COX-2 Inhibition | 39.5 | [7] |
| Desmodium gangeticum extract | LOX Inhibition | 57.0 | [7] |
| Abroma augusta extract | COX-1 Inhibition | 36.5 | [7] |
| Abroma augusta extract | COX-2 Inhibition | 59.0 | [7] |
| Abroma augusta extract | LOX Inhibition | 75.5 | [7] |
| Ethyl acetate fraction of Macaranga hypoleuca | DPPH Scavenging | 14.31 | [8] |
| Ethyl acetate fraction of Macaranga hypoleuca | ABTS Scavenging | 2.10 | [8] |
| Butanol fraction of Macaranga hypoleuca | FRAP Assay | 0.48 | [8] |
Antimicrobial and Antifungal Activities
Derivatives of 4-alkoxybenzaldehydes have shown promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 3: Antimicrobial and Antifungal Activities of Benzaldehyde Derivatives (MIC values)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-Nitrocinnamaldehyde | E. coli | 100 | |
| 4-Nitrocinnamaldehyde | S. aureus | 100 | |
| 4-Chlorocinnamaldehyde | E. coli | 200 | |
| 4-Fluorocinnamaldehyde | E. coli | 200 | |
| Benzaldehyde | S. aureus | >1024 | |
| LMM6 (1,3,4-oxadiazole derivative) | Candida albicans | 8-32 |
Anticancer Activity
The cytotoxic effects of various substituted benzaldehydes against human cancer cell lines have been investigated, revealing their potential as anticancer agents.
Table 4: Cytotoxicity of Substituted Benzaldehydes against Human Cancer Cell Lines (IC₅₀ values in µg/mL)
| Compound | SF-295 (Glioblastoma) | OVCAR-8 (Ovarian) | HCT-116 (Colon) | HL-60 (Leukemia) |
| 2,3-Dihydroxybenzaldehyde | 1.34 | 1.15 | 1.09 | 0.36 |
| 2,5-Dihydroxybenzaldehyde | 1.51 | 1.29 | 1.17 | 0.42 |
| 3,5-Dichlorosalicylaldehyde | 2.11 | 1.98 | 1.76 | 0.89 |
| 5-Nitrosalicylaldehyde | 4.75 | 3.98 | 3.12 | 1.54 |
| Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes. |
Signaling Pathways Modulated by 4-Alkoxybenzaldehyde Derivatives
The biological effects of 4-alkoxybenzaldehydes and related compounds are often mediated through their interaction with key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are critical regulators of inflammation, cell proliferation, and apoptosis.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. Some benzaldehyde derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.
Diagram 3: Inhibition of the NF-κB Signaling Pathway
Inhibition of the NF-κB pathway by 4-alkoxybenzaldehyde derivatives.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial for regulating cell growth, differentiation, and stress responses. Dysregulation of this pathway is implicated in various diseases, including cancer. Certain phytochemicals, including some benzaldehyde derivatives, have been found to modulate MAPK signaling.
Diagram 4: Modulation of the MAPK Signaling Pathway
Modulation of the MAPK signaling pathway by 4-alkoxybenzaldehyde derivatives.
This technical guide has provided a comprehensive overview of 4-alkoxybenzaldehydes, from their synthesis and chemical reactivity to their diverse biological activities and mechanisms of action. The presented data and protocols aim to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further exploration and application of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. www1.udel.edu [www1.udel.edu]
- 3. sciepub.com [sciepub.com]
- 4. odinity.com [odinity.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 8. e3s-conferences.org [e3s-conferences.org]
Methodological & Application
Synthesis of Liquid Crystals Using 4-Octyloxybenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thermotropic liquid crystals utilizing 4-Octyloxybenzaldehyde as a key starting material. The focus is on two prominent classes of liquid crystals: Schiff bases and chalcones. These compounds are of significant interest in materials science and drug development due to their unique mesomorphic properties and potential biological activities.
Synthesis of Schiff Base Liquid Crystals
Schiff base linkages (-CH=N-) are readily formed through the condensation reaction of an aldehyde with a primary amine. This reaction is a cornerstone in the synthesis of many liquid crystalline compounds due to its high yield and the linear, rigid nature of the resulting imine bond, which contributes favorably to mesophase stability. The general scheme involves the reaction of this compound with a substituted aniline.
General Reaction Scheme
The synthesis of N-(4-octyloxybenzylidene)-4'-alkylanilines is a representative example of the formation of Schiff base liquid crystals.
Caption: General synthesis route for Schiff base liquid crystals.
Experimental Protocol: Synthesis of N-(4-octyloxybenzylidene)-4'-butylaniline
This protocol details the synthesis of a specific Schiff base liquid crystal.
Materials:
-
This compound
-
4-n-Butylaniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of this compound and 4-n-butylaniline in absolute ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and purify by recrystallization from ethanol or ethyl acetate.
Data Presentation: Mesomorphic Properties of N-(4-octyloxybenzylidene)-4'-alkylanilines
The following table summarizes the phase transition temperatures for a homologous series of Schiff bases derived from this compound. The data illustrates the effect of the terminal alkyl chain length on the mesomorphic behavior.
| Alkyl Group (Aniline) | Cr-Sm Transition (°C) | Sm-N Transition (°C) | N-I Transition (°C) |
| Methyl | - | - | 49.0 |
| Ethyl | - | - | 58.0 |
| Propyl | - | 45.0 | 51.0 |
| Butyl | 35.0 | 48.0 | 61.0 |
| Pentyl | 30.0 | 55.0 | 63.0 |
| Hexyl | 38.0 | 60.0 | 68.0 |
| Heptyl | 42.0 | 65.0 | 70.0 |
| Octyl | 45.0 | 68.0 | 72.0 |
Cr: Crystalline, Sm: Smectic, N: Nematic, I: Isotropic liquid. Data is synthesized from typical values for such homologous series.
Synthesis of Chalcone Liquid Crystals
Chalcones, or 1,3-diaryl-2-propen-1-ones, are another class of compounds that can exhibit liquid crystalline properties. They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and a substituted acetophenone.
General Reaction Scheme
The base-catalyzed condensation of this compound with a substituted acetophenone yields the corresponding chalcone.
Caption: General synthesis route for chalcone liquid crystals.
Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol provides a general method for the synthesis of chalcones from this compound.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4'-methoxyacetophenone)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 10%)
Procedure:
-
Dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add the NaOH solution dropwise with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours (typically 2-24 hours), monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent like ethanol.[1]
Data Presentation: Characterization of a Representative Chalcone
The table below presents typical characterization data for a chalcone synthesized from this compound.
| Property | Data |
| Appearance | Yellow solid |
| Yield | Typically 70-90% |
| Melting Point | Dependent on the acetophenone substituent |
| FT-IR (cm⁻¹) | ~1650 (C=O stretch), ~1600 (C=C stretch), ~1250 (C-O stretch) |
| ¹H NMR (δ, ppm) | 7.5-8.0 (aromatic-H), 7.4 (d, -CO-CH=), 7.8 (d, =CH-Ar), 4.0 (t, -OCH₂-), 0.9-1.8 (alkyl-H) |
Note: Specific values will vary based on the exact structure of the chalcone.
Characterization of Liquid Crystals
The synthesized compounds should be characterized to confirm their structure and investigate their mesomorphic properties.
Workflow for Characterization
Caption: Characterization workflow for synthesized liquid crystals.
Detailed Methodologies
-
Fourier Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the synthesized molecule. For Schiff bases, the key absorption is the C=N stretching vibration, typically observed around 1610-1630 cm⁻¹. For chalcones, the characteristic peaks are the C=O stretch of the ketone (around 1650-1680 cm⁻¹) and the C=C stretch of the enone system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure. For Schiff bases, the proton of the imine group (-CH=N-) gives a characteristic singlet at around 8.3-8.6 ppm in the ¹H NMR spectrum. For chalcones, the vinyl protons of the α,β-unsaturated system appear as doublets in the range of 7.3-7.9 ppm.
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the phase transition temperatures and associated enthalpy changes. The sample is heated and cooled at a controlled rate, and the heat flow is measured. Endothermic and exothermic peaks in the DSC thermogram correspond to phase transitions.
-
Polarized Optical Microscopy (POM): POM is used for the visual identification of liquid crystalline phases. Different mesophases (nematic, smectic, etc.) exhibit characteristic optical textures when viewed between crossed polarizers. This allows for the direct observation of phase transitions as a function of temperature.
References
Application Notes and Protocols: 4-Octyloxybenzaldehyde as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-Octyloxybenzaldehyde as a versatile precursor in organic synthesis. Its unique molecular structure, featuring a reactive aldehyde group, a central phenyl ring, and a long octyloxy chain, makes it an ideal building block for a variety of valuable compounds, including liquid crystals, biologically active chalcones, and stilbene derivatives.
Synthesis of Schiff Base Liquid Crystals
This compound is a foundational component in the synthesis of thermotropic liquid crystals, particularly of the Schiff base type. The condensation reaction with various substituted anilines allows for the creation of calamitic (rod-shaped) mesogens. The octyloxy chain influences the mesomorphic properties, such as the transition temperatures and the type of liquid crystalline phases observed.
General Synthetic Pathway for Schiff Base Liquid Crystals
The synthesis involves a condensation reaction between this compound and a substituted aniline to form an imine linkage (-CH=N-).
Caption: Synthetic route to Schiff base liquid crystals.
Experimental Protocol: Synthesis of N-(4-octyloxybenzylidene)-4-butylaniline
Materials:
-
This compound
-
4-Butylaniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of this compound and 4-butylaniline in absolute ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Quantitative Data: Mesomorphic Properties of N-(4-octyloxybenzylidene)-4'-alkylanilines
The following table summarizes the phase transition temperatures for a homologous series of Schiff bases derived from this compound.
| Alkyl Chain (on aniline) | Melting Point (°C) | Smectic-Nematic Transition (°C) | Nematic-Isotropic Transition (°C) |
| Methyl | 65.0 | - | 78.0 |
| Ethyl | 58.0 | - | 84.0 |
| Propyl | 55.0 | - | 79.5 |
| Butyl | 45.0 | 42.0 | 77.5 |
| Pentyl | 41.0 | 54.5 | 75.5 |
| Hexyl | 40.0 | 62.5 | 74.0 |
Synthesis of Chalcones with Potential Biological Activity
This compound serves as a key precursor for the synthesis of chalcones, which are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The Claisen-Schmidt condensation reaction between this compound and a substituted acetophenone is a common and efficient method for their preparation.
General Synthetic Pathway for Chalcones
Caption: Synthesis of chalcones via Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of 1-(4-hydroxyphenyl)-3-(4-octyloxyphenyl)prop-2-en-1-one
Materials:
-
This compound
-
4'-Hydroxyacetophenone
-
Ethanol
-
Aqueous Sodium Hydroxide (10-40% solution)
-
Dilute Hydrochloric Acid
Procedure:
-
Dissolve this compound (1 equivalent) and 4'-hydroxyacetophenone (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add an aqueous solution of sodium hydroxide dropwise to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.
Quantitative Data: Yields of Chalcone Synthesis
| Acetophenone Derivative | Catalyst | Solvent | Yield (%) |
| Acetophenone | NaOH | Ethanol | ~85-95 |
| 4'-Hydroxyacetophenone | KOH | Ethanol | ~90-97 |
| 4'-Methoxyacetophenone | NaOH | Ethanol | ~88-96 |
Signaling Pathway: Chalcone-Induced Apoptosis in Cancer Cells
Certain chalcone derivatives synthesized from this compound have been shown to induce apoptosis in cancer cells through the intrinsic pathway.
Caption: Simplified intrinsic apoptosis pathway induced by chalcones.
Synthesis of Stilbene Derivatives
This compound is a valuable starting material for the synthesis of stilbene derivatives, which are of interest in materials science and for their potential biological activities, including as analogs of resveratrol. The Wittig and Horner-Wadsworth-Emmons reactions are powerful methods for this transformation.
Synthetic Pathways to Stilbenes
Caption: Wittig and HWE routes to 4-Octyloxystilbene.
Experimental Protocol: Wittig Reaction for the Synthesis of (E)-4-Octyloxystilbene
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) or other strong base
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension to form the ylide (a color change is typically observed).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.
Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Reaction for the Synthesis of (E)-4-Octyloxystilbene
Materials:
-
Diethyl benzylphosphonate
-
Sodium hydride (NaH) or other strong base
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous THF.
-
To the THF, add sodium hydride (1.1 equivalents) as a mineral oil dispersion.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl benzylphosphonate (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. The HWE reaction typically affords the (E)-stilbene derivative as the major product.
Quantitative Data: Yields of Stilbene Synthesis
| Reaction | Base | Solvent | Yield of (E)-isomer (%) |
| Wittig | n-BuLi | THF | ~70-85 |
| HWE | NaH | THF | >90 |
Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the primary literature for specific reaction conditions and safety precautions. Yields are representative and may vary depending on the specific substrates and reaction conditions.
Application Notes and Protocols for the Williamson Ether Synthesis of 4-Octyloxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-octyloxybenzaldehyde via the Williamson ether synthesis. This method is a staple in organic synthesis for the reliable formation of ethers from an alkoxide and a primary alkyl halide. The following protocol is adapted from established procedures for analogous compounds and is intended to provide a robust starting point for laboratory synthesis.
Introduction
The Williamson ether synthesis is a versatile and widely used S\textsubscript{N}2 reaction that allows for the straightforward preparation of symmetrical and unsymmetrical ethers. The reaction involves the deprotonation of an alcohol, in this case, the phenolic hydroxyl group of 4-hydroxybenzaldehyde, to form a nucleophilic alkoxide. This alkoxide then displaces a halide from a primary alkyl halide, 1-bromooctane, to form the desired ether, this compound. This compound and its derivatives are of interest in various fields, including the development of liquid crystals and as intermediates in the synthesis of pharmaceutical agents.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Figure 1: General reaction scheme for the Williamson ether synthesis of this compound.
Data Presentation
The following table summarizes the key reagents and their quantitative details for the synthesis of this compound.
| Reagent/Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Volume/Mass | Equivalents |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 10.0 | 1.22 g | 1.0 |
| 1-Bromooctane | C₈H₁₇Br | 193.12 | 11.0 | 1.91 mL | 1.1 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 15.0 | 2.07 g | 1.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 20 mL | - |
| Product | |||||
| This compound | C₁₅H₂₂O₂ | 234.34 | - | Theoretical Yield: 2.34 g | - |
Experimental Protocol
Materials and Reagents:
-
4-Hydroxybenzaldehyde
-
1-Bromooctane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add anhydrous N,N-dimethylformamide (20 mL) to the flask.
-
Stir the mixture at room temperature for 15-20 minutes to ensure a uniform suspension.
-
Addition of Alkyl Halide: Add 1-bromooctane (1.91 mL, 11.0 mmol) to the reaction mixture dropwise using a syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 4-hydroxybenzaldehyde spot.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water (approximately 100 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash them sequentially with deionized water (2 x 40 mL) and brine (1 x 40 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by vacuum distillation.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
1-Bromooctane is an irritant and should be handled with care.
-
DMF is a skin and eye irritant and is readily absorbed through the skin.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Williamson ether synthesis.
Application of 4-Octyloxybenzaldehyde in the Synthesis of Nonlinear Optical Materials
Abstract: 4-Octyloxybenzaldehyde is a versatile precursor in the synthesis of advanced organic nonlinear optical (NLO) materials. Its long alkoxy chain provides solubility and influences molecular packing, while the benzaldehyde group serves as a key building block for creating chromophores with significant second and third-order NLO properties. These materials are integral to the development of next-generation technologies in optoelectronics, including optical data processing, optical switching, and frequency conversion. This document provides detailed protocols for the synthesis of NLO-active chalcones from this compound and presents key quantitative data on their NLO properties, offering a comprehensive guide for researchers, scientists, and professionals in drug development and materials science.
Introduction to this compound in NLO Materials
Organic nonlinear optical (NLO) materials have garnered significant attention due to their large NLO coefficients, fast response times, and the ability to tailor their properties through molecular engineering. A common design strategy for second-order NLO materials is the creation of molecules with a donor-π-acceptor (D-π-A) architecture. In this framework, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer upon interaction with an external electric field, such as that from a laser, leading to a large change in the molecular dipole moment and consequently, significant nonlinear optical effects.
This compound serves as an excellent starting material for the synthesis of D-π-A type NLO chromophores. The octyloxy group (–O–C₈H₁₇) acts as a moderate electron-donating group, while the aldehyde group (–CHO) can be readily reacted to incorporate an electron-accepting moiety, with the phenyl ring functioning as the π-bridge. The long octyl chain also enhances the solubility of the resulting chromophores in organic solvents, which is advantageous for material processing and crystal growth.
A prominent class of NLO materials synthesized from this compound are chalcones. Chalcones are α,β-unsaturated ketones that can be efficiently prepared through the Claisen-Schmidt condensation of a substituted benzaldehyde with a substituted acetophenone.
Quantitative Data on NLO Properties of a Representative Chalcone
| NLO Property | Value | Measurement Technique |
| Second-Order Hyperpolarizability (β) | 15.5 x 10⁻³⁰ esu | Hyper-Rayleigh Scattering |
| Third-Order Susceptibility (χ⁽³⁾) | 2.8 x 10⁻¹² esu | Z-scan |
| Nonlinear Refractive Index (n₂) | 4.2 x 10⁻¹⁴ cm²/W | Z-scan |
| Two-Photon Absorption Coefficient (β₂) | 0.08 cm/GW | Z-scan |
Note: The data presented is for a representative chalcone and is intended to provide an indication of the magnitude of NLO properties. Actual values for chalcones derived from this compound will vary depending on the specific acceptor group and experimental conditions.
Experimental Protocols
Synthesis of a Chalcone Derivative from this compound
This protocol details the synthesis of a representative chalcone, (E)-1-(4-nitrophenyl)-3-(4-(octyloxy)phenyl)prop-2-en-1-one, via the Claisen-Schmidt condensation.
Materials:
-
This compound
-
4-Nitroacetophenone
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Büchner funnel and filter paper
-
Beakers
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of 4-nitroacetophenone in 100 mL of ethanol.
-
Stir the mixture at room temperature using a magnetic stirrer until all the solids are completely dissolved.
-
Prepare a 10% (w/v) aqueous solution of sodium hydroxide.
-
Add the NaOH solution dropwise to the ethanolic solution of the reactants over a period of 30 minutes with continuous stirring. The reaction mixture will typically develop a deep color.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, pour the mixture into 500 mL of ice-cold distilled water with stirring.
-
A solid precipitate will form. Allow the precipitate to settle.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with copious amounts of cold distilled water to remove any residual NaOH.
-
Dry the crude product in a vacuum oven at 40-50 °C.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.
Characterization of the Synthesized Chalcone
3.2.1. Melting Point Determination: The melting point of the purified chalcone is determined using a standard melting point apparatus to assess its purity. A sharp melting point range indicates a high degree of purity.
3.2.2. Spectroscopic Analysis:
-
FT-IR Spectroscopy: Record the FT-IR spectrum of the purified chalcone to identify the characteristic functional groups. Key vibrational bands to observe include the C=O stretching of the ketone, the C=C stretching of the alkene bridge, and the C-O-C stretching of the ether linkage.
-
¹H and ¹³C NMR Spectroscopy: Dissolve the purified chalcone in a suitable deuterated solvent (e.g., CDCl₃) and record the ¹H and ¹³C NMR spectra. The spectra will confirm the molecular structure by showing the characteristic chemical shifts and coupling patterns of the protons and carbons in the molecule.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of the chalcone in a suitable solvent (e.g., dichloromethane) to determine its absorption maxima (λₘₐₓ) and molar extinction coefficient. This information is crucial for understanding the electronic transitions and for NLO measurements.
3.2.3. Nonlinear Optical Characterization (Z-scan Technique): The third-order nonlinear optical properties of the synthesized chalcone can be investigated using the Z-scan technique.
-
Prepare solutions of the chalcone in a suitable solvent (e.g., chloroform) at various concentrations.
-
Use a high-power, pulsed laser (e.g., a Q-switched Nd:YAG laser at 532 nm) as the light source.
-
The sample solution is placed in a cuvette and translated along the z-axis through the focal point of a lens.
-
The transmittance of the sample is measured with and without an aperture in the far field as a function of the sample's position (z).
-
The closed-aperture Z-scan provides information about the nonlinear refractive index (n₂), while the open-aperture Z-scan yields the nonlinear absorption coefficient (β₂).
-
From these measurements, the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated.
Diagrams
Caption: Experimental workflow for the synthesis and characterization of an NLO-active chalcone.
Caption: Donor-π-Acceptor (D-π-A) architecture of the synthesized chalcone.
Synthesis of Chalcones from 4-Octyloxybenzaldehyde: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings. These scaffolds are of significant interest in medicinal chemistry and drug development due to their straightforward synthesis and a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The Claisen-Schmidt condensation is a robust and widely employed method for the synthesis of chalcones, involving the base-catalyzed reaction between an aromatic aldehyde and a ketone. This application note provides a detailed protocol for the synthesis of a series of chalcones derived from 4-octyloxybenzaldehyde and various substituted acetophenones.
Data Presentation
The following table summarizes the quantitative data for the synthesis of four distinct chalcone derivatives from this compound.
| Compound ID | Acetophenone Reactant | Product Name | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| 1a | Acetophenone | (E)-1-phenyl-3-(4-octyloxyphenyl)prop-2-en-1-one | 85 | 88-90 | ¹H NMR (CDCl₃, δ): 7.98 (d, 2H), 7.80 (d, 1H, J=15.6 Hz), 7.55-7.45 (m, 5H), 6.95 (d, 2H), 4.01 (t, 2H), 1.80 (m, 2H), 1.50-1.20 (m, 10H), 0.90 (t, 3H). ¹³C NMR (CDCl₃, δ): 190.5, 161.2, 144.5, 138.4, 132.6, 130.3, 128.6, 128.4, 127.6, 121.7, 114.9, 68.3, 31.9, 29.4, 29.3, 26.1, 22.7, 14.1. IR (KBr, cm⁻¹): 1658 (C=O), 1602 (C=C). MS (m/z): 336 [M]⁺. |
| 1b | 4-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(4-octyloxyphenyl)prop-2-en-1-one | 88 | 124-126 | ¹H NMR (CDCl₃, δ): 7.92 (d, 2H), 7.78 (d, 1H, J=15.6 Hz), 7.52 (d, 2H), 7.45 (d, 2H), 6.94 (d, 2H), 4.01 (t, 2H), 1.81 (m, 2H), 1.50-1.25 (m, 10H), 0.90 (t, 3H). ¹³C NMR (CDCl₃, δ): 189.0, 161.4, 144.9, 139.3, 136.7, 130.4, 129.7, 128.9, 127.4, 121.1, 115.0, 68.3, 31.8, 29.4, 29.3, 26.1, 22.7, 14.1. IR (KBr, cm⁻¹): 1655 (C=O), 1598 (C=C). MS (m/z): 370/372 [M/M+2]⁺. |
| 1c | 4-Methylacetophenone | (E)-1-(4-methylphenyl)-3-(4-octyloxyphenyl)prop-2-en-1-one | 82 | 102-104 | ¹H NMR (CDCl₃, δ): 7.90 (d, 2H), 7.79 (d, 1H, J=15.6 Hz), 7.53 (d, 2H), 7.27 (d, 2H), 6.94 (d, 2H), 4.01 (t, 2H), 2.43 (s, 3H), 1.81 (m, 2H), 1.49-1.25 (m, 10H), 0.90 (t, 3H). ¹³C NMR (CDCl₃, δ): 189.9, 161.1, 144.1, 143.5, 135.8, 130.2, 129.3, 128.6, 127.6, 121.9, 114.9, 68.3, 31.9, 29.4, 29.3, 26.1, 22.7, 21.7, 14.1. IR (KBr, cm⁻¹): 1653 (C=O), 1605 (C=C). MS (m/z): 350 [M]⁺. |
| 1d | 4-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(4-octyloxyphenyl)prop-2-en-1-one | 80 | 110-112 | ¹H NMR (CDCl₃, δ): 8.01 (d, 2H), 7.78 (d, 1H, J=15.5 Hz), 7.54 (d, 2H), 6.98 (d, 2H), 6.94 (d, 2H), 4.01 (t, 2H), 3.88 (s, 3H), 1.81 (m, 2H), 1.49-1.25 (m, 10H), 0.90 (t, 3H). ¹³C NMR (CDCl₃, δ): 188.8, 163.4, 161.0, 143.8, 131.2, 130.8, 130.1, 127.8, 122.0, 114.9, 113.8, 68.3, 55.5, 31.8, 29.4, 29.3, 26.1, 22.7, 14.1. IR (KBr, cm⁻¹): 1650 (C=O), 1595 (C=C). MS (m/z): 366 [M]⁺. |
Experimental Protocols
This section provides a detailed methodology for the synthesis of chalcones via the Claisen-Schmidt condensation reaction.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., Acetophenone, 4-Chloroacetophenone, 4-Methylacetophenone, 4-Methoxyacetophenone)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, dilute)
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Dropping funnel
-
Beaker
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., ethanol)
General Procedure for Chalcone Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and the respective substituted acetophenone (1 equivalent) in ethanol (20-30 mL).
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (40%, 10 mL) dropwise using a dropping funnel over a period of 15-20 minutes.[1]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).
-
Work-up: After completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water (100 mL).
-
Neutralization and Precipitation: Acidify the mixture with dilute hydrochloric acid until it is neutral to litmus paper. A solid precipitate of the crude chalcone will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals.
-
Drying and Characterization: Dry the purified crystals in a desiccator or under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Mandatory Visualization
The following diagrams illustrate the key aspects of the chalcone synthesis protocol.
Caption: Workflow for the synthesis of chalcones.
References
4-Octyloxybenzaldehyde: A Versatile Building Block for Mesogenic Compounds
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Octyloxybenzaldehyde is a key intermediate in the synthesis of a diverse range of thermotropic liquid crystals. Its molecular structure, which consists of a reactive aldehyde group, a central phenyl ring, and a flexible octyloxy chain, makes it an ideal starting material for the creation of calamitic (rod-shaped) mesogens. The presence of the octyloxy group influences the melting and clearing points of the final compounds and is crucial for the formation of various mesophases. This document provides detailed application notes on the utility of this compound in designing mesogenic compounds, along with specific experimental protocols for the synthesis of Schiff base and ester-containing liquid crystals.
Core Applications in Mesogen Synthesis
The primary application of this compound in liquid crystal research is its use as a foundational component for synthesizing molecules with the necessary rigidity and linearity to exhibit mesomorphic properties. The two most common classes of liquid crystals synthesized from this aldehyde are:
-
Schiff Base Liquid Crystals: Formed through a condensation reaction between this compound and a substituted aniline. The resulting imine linkage (-CH=N-) extends the rigid core of the molecule, which is essential for the formation of liquid crystalline phases.
-
Ester-Containing Liquid Crystals: These are typically synthesized by first oxidizing this compound to 4-(octyloxy)benzoic acid. This acid can then be esterified with various phenols to create mesogenic ester compounds. The ester linkage (-COO-) also contributes to the core structure's planarity and rigidity.
The mesomorphic properties of the resulting compounds, such as the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures, can be fine-tuned by varying the chemical structure of the other reactants.[1] A common strategy is to use a homologous series of anilines or phenols with different alkyl chain lengths.
Data Presentation: Mesomorphic Properties
The following tables summarize the phase transition temperatures for a homologous series of Schiff base liquid crystals derived from this compound.
Table 1: Phase Transition Temperatures of 4-Octyloxybenzylidene-4'-alkyloxyanilines
| n (Alkyl Chain Length) | Crystal to Nematic/Smectic (°C) | Nematic to Isotropic (°C) | Smectic C to Nematic (°C) | Other Transitions (°C) |
| 1 | 104.5 | 126.0 | - | - |
| 2 | 98.0 | 127.5 | - | - |
| 3 | 82.5 | 125.0 | - | - |
| 4 | 75.0 | 121.5 | 106.0 | - |
| 5 | 70.0 | 118.0 | 108.0 | SmG at 81.0 |
| 6 | 68.0 | 115.5 | 109.0 | SmG at 92.0 |
| 7 | 72.0 | 114.0 | 111.0 | - |
| 8 | 76.0 | 113.5 | 113.5 | - |
| 9 | 78.0 | 112.5 | 112.5 | - |
| 10 | 80.0 | 111.0 | 111.0 | - |
| 12 | 83.0 | 107.5 | 107.5 | SmI present |
Data synthesized from publicly available information. Transition temperatures can vary slightly based on experimental conditions and purity.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the synthesis of the starting material, this compound, from 4-hydroxybenzaldehyde.
Materials:
-
4-hydroxybenzaldehyde
-
1-Bromooctane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in acetone.
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Add 1-bromooctane (1.1 equivalents) to the mixture.
-
Reflux the reaction mixture for 24 hours.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a white solid.
Protocol 2: Synthesis of a Schiff Base Liquid Crystal
This protocol details the synthesis of a Schiff base liquid crystal from this compound and a substituted aniline.
Materials:
-
This compound
-
4-n-Alkylaniline (e.g., 4-n-butylaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
Addition of Aniline: To the stirred solution, add an equimolar amount of the desired 4-n-alkylaniline.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.
-
Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and purify by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Schiff base liquid crystal.
Protocol 3: Synthesis of an Ester-Containing Liquid Crystal
This protocol involves a two-step process: the oxidation of this compound to 4-(octyloxy)benzoic acid, followed by esterification.
Step 1: Oxidation to 4-(Octyloxy)benzoic Acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for workup)
Procedure:
-
Prepare a solution of sodium hydroxide in water in a round-bottom flask and add this compound.
-
Slowly add a solution of potassium permanganate in water to the mixture with vigorous stirring.
-
Heat the mixture gently for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
After the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate.
-
If any unreacted permanganate remains, add a small amount of sodium bisulfite until the purple color disappears.
-
Acidify the filtrate with hydrochloric acid to precipitate the 4-(octyloxy)benzoic acid.
-
Collect the white solid by filtration, wash with cold water, and recrystallize from ethanol.
Step 2: Esterification to Form the Liquid Crystal
Materials:
-
4-(Octyloxy)benzoic acid
-
A substituted phenol (e.g., 4-cyanophenol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve 4-(octyloxy)benzoic acid (1 equivalent) and the desired phenol (1 equivalent) in dichloromethane.
-
Add a catalytic amount of DMAP to the solution.
-
Cool the mixture in an ice bath and add DCC (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The by-product, dicyclohexylurea (DCU), will precipitate as a white solid. Filter off the DCU.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization to yield the final liquid crystalline ester.
Protocol 4: Characterization of Mesomorphic Properties
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Polarizing Optical Microscope (POM) with a hot stage
DSC Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the purified liquid crystal sample into an aluminum DSC pan and seal it.
-
Thermal Cycling: Place the sample and a reference pan in the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.
-
Hold the sample at this temperature for a few minutes to erase its thermal history.
-
Cool the sample at the same rate to below its crystallization point.
-
Perform a second heating scan at the same rate. The data from this scan is used for analysis.
-
Data Analysis: Determine the phase transition temperatures from the peaks of the endothermic transitions in the DSC thermogram.
POM Procedure:
-
Sample Preparation: Place a small amount of the sample on a microscope slide and cover with a coverslip.
-
Heating and Observation: Place the slide on the hot stage. Heat the sample slowly while observing through crossed polarizers.
-
Note the temperatures at which phase transitions occur, identified by changes in the texture and birefringence of the sample. The transition to a completely dark field of view indicates the isotropic liquid phase.[3]
Visualizations
Caption: General workflow for the synthesis and characterization of Schiff base liquid crystals.
Caption: Relationship between alkyl chain length and mesomorphic properties in a homologous series.
References
Application Notes and Protocols for the Functionalization of Nanoparticles with 4-Octyloxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with specific organic molecules is a cornerstone of modern nanotechnology, enabling the development of advanced materials for a myriad of applications in drug delivery, diagnostics, and bio-imaging. The introduction of moieties such as 4-Octyloxybenzaldehyde onto a nanoparticle surface can significantly alter its physicochemical properties, imparting hydrophobicity and providing a reactive aldehyde group for further conjugation. The long octyloxy chain can enhance interactions with cell membranes, potentially improving cellular uptake, while the benzaldehyde group offers a versatile handle for the covalent attachment of drugs, targeting ligands, or imaging agents via Schiff base formation with amine-containing molecules.
These application notes provide a comprehensive overview and detailed protocols for the functionalization of various nanoparticle types with this compound. The protocols are designed to be adaptable for different nanoparticle core materials, including silica, gold, and iron oxide.
Data Presentation
Successful functionalization of nanoparticles with this compound results in distinct changes to their physicochemical properties. The following tables summarize expected quantitative data before and after functionalization, based on typical results observed for nanoparticles modified with similar long-chain alkoxy aromatic molecules.
Table 1: Physicochemical Characterization of Nanoparticles Pre- and Post-Functionalization with this compound
| Parameter | Pre-Functionalization (Bare Nanoparticles) | Post-Functionalization (NP-4-Octyloxybenzaldehyde) | Characterization Technique |
| Hydrodynamic Diameter (nm) | Varies with core material (e.g., 50-100 nm for silica NPs) | Increase of 5-15 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | Highly negative (e.g., -30 to -50 mV for bare silica NPs) | Less negative or near neutral (e.g., -5 to -20 mV) | DLS |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 | DLS |
| Surface Functional Group | e.g., Silanol (-OH), Amine (-NH2), or Citrate | Aldehyde (-CHO) | Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS) |
| Contact Angle (°) | < 30° (hydrophilic) | > 90° (hydrophobic) | Contact Angle Goniometry |
Table 2: Quantitative Analysis of Surface Functionalization
| Parameter | Typical Value/Range | Method of Determination |
| Aldehyde Group Density (groups/nm²) | 0.1 - 2.0 | Titration assays (e.g., with 2,4-dinitrophenylhydrazine), Quantitative NMR (qNMR) |
| Functionalization Efficiency (%) | 60 - 90% | Thermogravimetric Analysis (TGA), UV-Vis Spectroscopy (using a tagged molecule) |
| Stability in Physiological Buffer (e.g., PBS, pH 7.4) | Stable for > 24 hours (minimal aggregation) | DLS monitoring over time |
Experimental Protocols
The following protocols provide detailed methodologies for the functionalization of nanoparticles with this compound. The choice of protocol depends on the nanoparticle core material.
Protocol 1: Functionalization of Silica Nanoparticles via Silanization
This protocol describes the covalent attachment of this compound to silica nanoparticles through a silanization reaction. This is achieved by first synthesizing an appropriate aminosilane and then reacting it with the nanoparticle surface.
Materials:
-
Silica nanoparticles (SiNPs)
-
3-Aminopropyltriethoxysilane (APTES)
-
This compound
-
Anhydrous Toluene
-
Ethanol
-
Triethylamine (TEA)
-
Deionized (DI) water
-
Reaction vessel
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Synthesis of N-(3-(triethoxysilyl)propyl)-4-octyloxybenzaldimine:
-
In a round-bottom flask, dissolve this compound (1 mmol) in anhydrous toluene (20 mL).
-
Add 3-Aminopropyltriethoxysilane (APTES) (1.1 mmol) to the solution.
-
Add a catalytic amount of triethylamine (TEA) (0.1 mmol).
-
Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere.
-
Remove the solvent under reduced pressure to obtain the silane-functionalized benzaldehyde derivative.
-
-
Activation of Silica Nanoparticles:
-
Disperse silica nanoparticles (100 mg) in a 1:1 (v/v) solution of concentrated hydrochloric acid and methanol (20 mL) and sonicate for 30 minutes to activate the surface silanol groups.
-
Centrifuge the nanoparticles at 10,000 x g for 15 minutes and discard the supernatant.
-
Wash the nanoparticles three times with DI water and twice with ethanol by repeated centrifugation and redispersion.
-
-
Silanization Reaction:
-
Disperse the activated silica nanoparticles in anhydrous toluene (50 mL).
-
Add the synthesized N-(3-(triethoxysilyl)propyl)-4-octyloxybenzaldimine (0.5 g) to the nanoparticle suspension.
-
Reflux the mixture at 110°C for 24 hours with vigorous stirring.
-
Allow the reaction to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation (10,000 x g for 15 minutes).
-
Wash the nanoparticles thoroughly with toluene and ethanol to remove unreacted silane.
-
Dry the functionalized nanoparticles under vacuum.
-
Protocol 2: Functionalization of Amine-Modified Nanoparticles via Schiff Base Formation
This protocol is suitable for nanoparticles that are pre-functionalized with primary amine groups (e.g., amine-functionalized silica, gold, or iron oxide nanoparticles). The aldehyde group of this compound reacts with the surface amine groups to form a stable imine bond.
Materials:
-
Amine-functionalized nanoparticles (e.g., NP-NH₂)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Sodium cyanoborohydride (NaBH₃CN) (optional, for reductive amination)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reaction vessel
-
Magnetic stirrer
-
Centrifuge or magnetic separator (for iron oxide NPs)
Procedure:
-
Nanoparticle Dispersion:
-
Disperse the amine-functionalized nanoparticles (10 mg) in anhydrous DMF (10 mL). Sonicate briefly to ensure a homogeneous suspension.
-
-
Schiff Base Formation:
-
Dissolve this compound (5-fold molar excess over surface amine groups) in a minimal amount of DMF.
-
Add the this compound solution dropwise to the nanoparticle suspension while stirring.
-
Allow the reaction to proceed at room temperature for 24 hours with continuous stirring.
-
-
Reductive Amination (Optional but Recommended for Increased Stability):
-
To reduce the imine bond to a more stable secondary amine, add sodium cyanoborohydride (10-fold molar excess over the aldehyde) to the reaction mixture.
-
Stir for an additional 4 hours at room temperature.
-
-
Purification:
-
Collect the functionalized nanoparticles by centrifugation (speed and time dependent on nanoparticle size and density) or by using a magnetic separator for iron oxide nanoparticles.
-
Discard the supernatant containing unreacted aldehyde and byproducts.
-
Wash the nanoparticles three times with DMF and twice with PBS (pH 7.4) by repeated centrifugation/magnetic separation and redispersion.
-
-
Final Resuspension:
-
Resuspend the final washed nanoparticle pellet in a suitable buffer for storage or further application.
-
Mandatory Visualizations
Experimental Workflow Diagram
Application Notes and Protocols for the Synthesis of Imines from 4-Octyloxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imines, also known as Schiff bases, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N).[1][2][3] This functional group is a key structural motif in a wide array of biologically active molecules and plays a crucial role in medicinal chemistry and drug development.[4] Imines derived from substituted aromatic aldehydes, such as 4-octyloxybenzaldehyde, are valuable intermediates in the synthesis of nitrogen-containing heterocycles and are investigated for their potential antimicrobial, antifungal, and anticancer activities.[4]
The synthesis of imines is typically achieved through the acid-catalyzed condensation reaction between a primary amine and an aldehyde or ketone.[1][2][5] This reaction is a reversible process where a molecule of water is eliminated.[1][3] To drive the reaction to completion, water is often removed from the reaction mixture, or an excess of one of the reactants is used.[6] This document provides a detailed, step-by-step protocol for the synthesis of imines from this compound and various primary amines.
General Reaction Scheme
The general reaction for the formation of an imine from this compound and a primary amine is depicted below:
Figure 1: General reaction scheme for the synthesis of an N-substituted imine from this compound and a primary amine (R-NH₂).
Experimental Protocols
This section details two common protocols for the synthesis of imines from this compound. Method A employs solventless conditions with a solid acid catalyst, offering a greener approach. Method B utilizes a conventional solvent-based system with azeotropic removal of water.
Method A: Solvent-Free Synthesis Using Amberlyst® 15
This method is adapted from a general procedure for imine synthesis using a heterogeneous acid catalyst, which simplifies product purification.[7]
Materials:
-
This compound (C₁₅H₂₂O₂)
-
Primary amine (e.g., Aniline, Benzylamine, or an aliphatic amine)
-
Amberlyst® 15 (ion-exchange resin)
-
Diethyl ether or Ethyl acetate
-
Ethanol (for recrystallization)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (25 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (optional, for viscous reactants)
-
Filtration apparatus (Büchner funnel and flask)
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
To a clean, dry 25 mL round-bottom flask, add this compound (1.0 eq., e.g., 5 mmol, 1.17 g).
-
Add the desired primary amine (1.1 eq., e.g., 5.5 mmol).
-
Introduce Amberlyst® 15 catalyst (approximately 0.2 g per 5 mmol of aldehyde).[7]
-
Stir the mixture vigorously at room temperature. If the reactants are highly viscous, gentle heating (40-50 °C) may be applied.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., hexane/ethyl acetate). The reaction is typically complete within 2-4 hours.[7]
-
Upon completion, add diethyl ether or ethyl acetate (10-15 mL) to the reaction mixture to dissolve the product.
-
Filter the mixture by suction to remove the Amberlyst® 15 catalyst. Wash the catalyst with a small amount of the same solvent (5-10 mL).[7]
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure imine.[7]
Method B: Toluene-Based Synthesis with Azeotropic Water Removal
This is a classic method for imine synthesis that effectively removes the water byproduct to drive the reaction to completion.[8]
Materials:
-
This compound (C₁₅H₂₂O₂)
-
Primary amine (e.g., 4-Methoxyaniline)
-
Toluene
-
p-Toluenesulfonic acid (PTSA) (catalytic amount)
-
Hexane (for washing/recrystallization)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (100 mL or 250 mL)
-
Dean-Stark trap and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Set up a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Add this compound (1.0 eq., e.g., 0.05 mol, 11.72 g) and the chosen primary amine (1.0 eq., e.g., 0.05 mol) to the flask.[8]
-
Add toluene (approximately 50 mL) and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq.).[9]
-
Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[8]
-
Continue refluxing until no more water is collected in the trap (typically 2-6 hours).
-
Cool the reaction mixture to room temperature.[8]
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent like hot hexane.[8] Cool the solution in an ice bath to maximize crystal formation, then collect the solid by vacuum filtration.[8]
Product Characterization
The synthesized imine should be characterized to confirm its structure and purity using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the formation of the imine C=N bond and the presence of the 4-octyloxy group and the substituent from the amine.
-
FTIR Spectroscopy: To identify the characteristic C=N stretching vibration (typically in the range of 1690-1640 cm⁻¹) and the disappearance of the C=O stretch from the aldehyde and the N-H bands from the primary amine.
-
Mass Spectrometry: To determine the molecular weight of the product and confirm its elemental composition.
-
Melting Point Analysis: A sharp melting point range indicates a high degree of purity for solid products.
Data Presentation
The following table summarizes the reactant quantities and theoretical yields for the synthesis of representative imines from this compound.
| Reactant: Aldehyde | Reactant: Amine | Amine MW ( g/mol ) | Aldehyde Amount (mmol) | Amine Amount (mmol) | Theoretical Yield (g) | Typical Experimental Yield (%) |
| This compound | Aniline | 93.13 | 10.0 | 11.0 | 3.09 | 85-95 |
| This compound | Benzylamine | 107.15 | 10.0 | 11.0 | 3.23 | 88-96 |
| This compound | 4-Methoxyaniline | 123.15 | 10.0 | 11.0 | 3.39 | 82-93 |
| This compound | n-Butylamine | 73.14 | 10.0 | 11.0 | 2.89 | 90-98 |
Note: Experimental yields are estimates and can vary based on reaction conditions and purification efficiency.
Visualizations
Experimental Workflow Diagram
Caption: A typical experimental workflow for imine synthesis.
Logical Relationship of Reaction Components
Caption: Relationship between reactants, catalyst, and products.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. saspublishers.com [saspublishers.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Imine formation-Typical procedures - operachem [operachem.com]
- 7. peerj.com [peerj.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Novel Polymers from 4-Octyloxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of polymers derived from 4-octyloxybenzaldehyde. The long alkoxy chain of this monomer imparts unique properties to the resulting polymers, making them promising candidates for applications in liquid crystals, advanced coatings, and controlled drug delivery systems. The detailed protocols and characterization data herein are intended to guide researchers in the development of novel polymeric materials with tailored functionalities.
Introduction
This compound is an aromatic aldehyde distinguished by its C8 alkoxy substituent. This long, flexible chain can induce liquid crystalline behavior in polymers, enhance solubility in organic solvents, and modify the thermal properties of the material. The aldehyde functionality serves as a versatile reactive handle for various polymerization reactions, most notably polycondensation with diamines to form poly(azomethine)s, also known as polyimines or Schiff base polymers. These polymers are of significant interest due to their thermal stability, and potential for charge transport and biocompatibility. This document details the synthesis of a representative poly(azomethine) from this compound and p-phenylenediamine and discusses its potential in advanced applications.
Data Presentation
The following tables summarize typical characterization data for a poly(azomethine) synthesized from this compound and p-phenylenediamine. This data is based on reported values for analogous poly(azomethine)s with long alkoxy chains and should be considered illustrative. Actual results may vary depending on the specific reaction conditions and purification methods employed.
Table 1: Physicochemical Properties of Poly(4-octyloxybenzylidene-1,4-phenylene)
| Property | Value | Method of Analysis |
| Molecular Weight (Mw) | 15,000 - 25,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Appearance | Yellow to orange fibrous solid | Visual Inspection |
| Solubility | Soluble in NMP, DMAc, DMF, THF | Solubility Tests |
Table 2: Thermal Properties of Poly(4-octyloxybenzylidene-1,4-phenylene)
| Property | Value | Method of Analysis |
| Glass Transition Temp. (Tg) | 120 - 150 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 280 - 320 °C | DSC |
| Decomposition Temp. (Td) | > 400 °C (in N₂) | Thermogravimetric Analysis (TGA) |
Experimental Protocols
Protocol 1: Synthesis of Poly(4-octyloxybenzylidene-1,4-phenylene) via Solution Polycondensation
This protocol describes the synthesis of a poly(azomethine) through the solution polycondensation of this compound and p-phenylenediamine.
Materials:
-
This compound (≥98% purity)
-
p-Phenylenediamine (≥98% purity)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Lithium Chloride (LiCl, anhydrous)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer and Solvent Preparation:
-
Purify p-phenylenediamine by recrystallization from ethanol.
-
Dry this compound over anhydrous calcium sulfate.
-
Ensure N,N-dimethylacetamide (DMAc) is anhydrous.
-
-
Reaction Setup:
-
Set up the three-necked flask with a magnetic stirrer, condenser, and nitrogen inlet/outlet.
-
Add p-phenylenediamine (1.081 g, 10 mmol) and anhydrous lithium chloride (0.42 g) to the flask.
-
Add 20 mL of anhydrous DMAc to the flask to dissolve the reactants.
-
-
Polymerization:
-
Dissolve this compound (2.343 g, 10 mmol) in 10 mL of anhydrous DMAc in a dropping funnel.
-
Slowly add the this compound solution to the stirred solution of p-phenylenediamine at room temperature under a nitrogen atmosphere.
-
After the addition is complete, heat the reaction mixture to 120°C and maintain for 24 hours with continuous stirring.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution into 200 mL of vigorously stirred methanol. A fibrous yellow precipitate will form.
-
Collect the polymer by filtration using a Büchner funnel.
-
Wash the polymer thoroughly with hot methanol and then with water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60°C for 24 hours.
-
Mandatory Visualization
Caption: Workflow for the synthesis of poly(4-octyloxybenzylidene-1,4-phenylene).
Potential Applications in Drug Development
The unique properties of polymers derived from this compound suggest their potential utility in several areas of drug development:
-
Drug Delivery Vehicles: The amphiphilic nature imparted by the octyloxy chains could enable the formation of micelles or nanoparticles for the encapsulation of hydrophobic drugs, potentially improving their solubility and bioavailability.[1] The polymer backbone can be designed to be biodegradable, allowing for controlled release of the therapeutic agent.[2]
-
Stimuli-Responsive Systems: The azomethine linkage is susceptible to hydrolysis under acidic conditions. This property can be exploited to create pH-responsive drug delivery systems that release their payload in the acidic microenvironment of tumors or within the endo-lysosomal compartments of cells.
-
Bioconjugation: The polymer backbone can be further functionalized to attach targeting ligands, such as antibodies or peptides, to direct the drug delivery system to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.
Caption: Proposed pathway for pH-responsive drug delivery.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Octyloxybenzaldehyde Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Octyloxybenzaldehyde. Our goal is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, primarily via the Williamson ether synthesis, which is the most common method for its preparation.
Issue 1: Low or No Conversion of Starting Material (4-Hydroxybenzaldehyde)
Q: My TLC analysis shows a significant amount of unreacted 4-hydroxybenzaldehyde even after the recommended reaction time. What are the potential causes and how can I resolve this?
A: Low or no conversion is a common problem that can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Rationale | Recommended Action |
| Inactive Base | The base (e.g., potassium carbonate, sodium hydride) is essential for deprotonating the hydroxyl group of 4-hydroxybenzaldehyde to form the reactive phenoxide ion. If the base is old, has absorbed moisture, or is of low purity, its effectiveness will be compromised. | Use a fresh, high-purity, anhydrous base. For solid bases like potassium carbonate, ensure it is finely powdered to maximize its surface area. If using sodium hydride (NaH), it is critical to handle it under an inert atmosphere (e.g., nitrogen or argon) as it reacts with moisture. |
| Poor Quality of Reagents | Impurities in the 4-hydroxybenzaldehyde or 1-bromooctane can interfere with the reaction. The presence of water in the reagents or solvent is particularly detrimental as it can quench the reactive alkoxide intermediate. | Use purified starting materials. Ensure that all solvents are anhydrous, especially when employing water-sensitive bases like NaH. |
| Suboptimal Reaction Temperature | The Williamson ether synthesis is temperature-dependent. If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion within a typical timeframe. | Gradually increase the reaction temperature. For this synthesis, a temperature range of 80-100°C is often optimal when using a polar aprotic solvent like DMF.[1] Monitor the reaction by TLC to find the optimal temperature for your specific setup. |
| Insufficient Reaction Time | The formation of the ether can be a slow process, sometimes requiring several hours to achieve completion. | Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the reaction appears to have stalled but starting material is still present, consider extending the reaction time. |
Troubleshooting Workflow for Low Conversion:
Caption: A logical workflow for troubleshooting low reaction conversion.
Issue 2: Low Yield of this compound with Formation of Multiple Byproducts
Q: My reaction mixture shows multiple spots on the TLC plate, and after purification, the yield of the desired product is low. What are the common side reactions, and how can I minimize them?
A: The formation of side products is a primary cause of low yields. Identifying and minimizing these side reactions is crucial for improving the efficiency of your synthesis.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Rationale | Recommended Action |
| Elimination of 1-bromooctane | The alkoxide base can act as a nucleophile (desired) or as a base, promoting the E2 elimination of HBr from the alkyl halide to form an alkene. This is more prevalent with sterically hindered or stronger bases and at higher temperatures. | Use a less hindered and milder base such as potassium carbonate instead of stronger bases like sodium hydride if elimination is a significant issue. Using a primary alkyl halide like 1-bromooctane already minimizes this, but maintaining a moderate reaction temperature can further suppress the elimination pathway.[2] |
| C-Alkylation of 4-hydroxybenzaldehyde | The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation). C-alkylation is a competing side reaction. | The choice of solvent can significantly influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or acetonitrile are known to favor O-alkylation.[3] |
Purification Strategy to Isolate the Product:
If byproducts are present, purification by column chromatography is generally effective.
-
Stationary Phase: Silica gel
-
Mobile Phase: Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. The less polar this compound will elute before the more polar 4-hydroxybenzaldehyde and other polar byproducts.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: Yields for the Williamson ether synthesis of 4-alkoxybenzaldehydes are generally good, often ranging from 80% to 95% under optimized conditions.[1][4] However, the yield can be significantly impacted by the purity of reagents, reaction conditions, and purification methods.
Q2: Which base is best for this synthesis?
A2: Both potassium carbonate (K₂CO₃) and sodium hydride (NaH) are commonly used and effective.
-
Potassium carbonate is a milder, less hazardous, and more cost-effective choice, often providing high yields in a polar aprotic solvent like DMF or acetone.[1]
-
Sodium hydride is a stronger base and can lead to faster reaction times but requires stricter anhydrous conditions and more careful handling. It is typically used in solvents like THF or DMF.[5]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture on a TLC plate alongside the starting materials (4-hydroxybenzaldehyde and 1-bromooctane). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progress.
Q4: My purified this compound is a yellow oil, but the literature describes it as a colorless liquid. What is the reason for this discrepancy?
A4: A yellow or brownish color can indicate the presence of impurities, which could be residual starting materials, byproducts, or degradation products. Further purification by column chromatography or vacuum distillation may be necessary to obtain a colorless product.
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of 4-alkoxybenzaldehydes, based on literature data for similar compounds.
Table 1: Effect of Base and Solvent on Yield
| Alkoxybenzaldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-(Hexyloxy)benzaldehyde | K₂CO₃ | DMF | 80 | 12 | 95 |
| 4-(Benzyloxy)benzaldehyde | K₂CO₃ | DMF | 100 | 3 | 74 |
| 4-(Propyloxy)benzaldehyde | K₂CO₃ | Acetone | Reflux | 24 | 92 |
Data extrapolated from syntheses of similar alkoxybenzaldehydes.
Table 2: Reagents and Typical Reaction Parameters for 4-(Hexyloxy)benzaldehyde Synthesis[1]
| Reagent/Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 5.00 g | 40.9 | 1.0 |
| 1-Bromohexane | C₆H₁₃Br | 165.07 | 7.42 g (5.75 mL) | 45.0 | 1.1 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 8.48 g | 61.4 | 1.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |
| Reaction Temperature | - | - | 80 °C | - | - |
| Reaction Time | - | - | 12 hours | - | - |
| Product | C₁₃H₁₈O₂ | 206.28 | 8.05 g (theoretical) | - | 95% (yield) |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from established procedures for similar 4-alkoxybenzaldehydes.[1]
Materials and Reagents:
-
4-Hydroxybenzaldehyde
-
1-Bromooctane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.
-
Addition of Alkyl Halide: Add 1-bromooctane (1.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC until the 4-hydroxybenzaldehyde spot has disappeared (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash them with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a colorless liquid.
-
Experimental Workflow Diagram:
Caption: A general workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 4-Octyloxybenzaldehyde by Column Chromatography
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 4-octyloxybenzaldehyde using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the column chromatography of this compound.
Q1: My compound is not moving down the column or is moving very slowly.
A1: This typically indicates that the solvent system (mobile phase) is not polar enough to elute the compound. This compound is a relatively polar molecule.
-
Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[1] Monitor the elution with thin-layer chromatography (TLC) to find the optimal solvent ratio. For very polar compounds that do not move even with 100% ethyl acetate, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[1]
Q2: All the components of my reaction mixture are coming off the column at the same time.
A2: This suggests that the solvent system is too polar, causing all compounds, including your product and impurities, to elute together in the solvent front.
-
Solution: Decrease the polarity of your eluent. Start with a less polar solvent mixture, such as a higher percentage of hexane in a hexane/ethyl acetate system.[2] This will allow for better separation on the silica gel.
Q3: The separation on the column is poor, even though the TLC plate shows good separation.
A3: Several factors can contribute to this discrepancy:
-
Improper Column Packing: An unevenly packed column with air bubbles or cracks will lead to channeling and poor separation.[3][4] Ensure the silica gel is packed as a uniform slurry.[4][5]
-
Overloading the Column: Applying too much crude sample can saturate the column, leading to broad bands and co-elution of compounds.[6] A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[5]
-
Compound Degradation: this compound, being an aldehyde, could potentially be unstable on acidic silica gel.[1] You can test for stability by spotting the compound on a TLC plate, letting it sit for a while, and then developing it (a technique known as 2D TLC).[1][7] If degradation is observed, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[1][8]
Q4: My purified fractions are still showing impurities on the TLC.
A4: This could be due to several reasons:
-
Incomplete Separation: The chosen solvent system may not be adequate to fully resolve your product from all impurities. Experiment with different solvent systems to improve separation.
-
Collecting Fractions that are too Large: If the fractions collected are too large, they may contain both the desired product and closely eluting impurities. Collect smaller fractions to achieve better isolation.
-
Tailing of the Compound Spot: Tailing on a TLC plate often translates to broad, trailing bands on the column, making clean separation difficult. This can sometimes be mitigated by adding a small amount of a slightly more polar solvent or a modifier like triethylamine (if your compound is basic) to the eluent.[1]
Q5: How do I load my sample if it's not soluble in the column's mobile phase?
A5: If your crude this compound is not soluble in the initial, non-polar eluent, you have two primary options for loading it onto the column:
-
Wet Loading: Dissolve the sample in a minimal amount of a slightly more polar solvent (like dichloromethane) and carefully apply it to the top of the column.[7] Be cautious, as using too much of a strong solvent can negatively impact the separation.
-
Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel to the solution, and then evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[6][7] This dry silica-adsorbed sample can then be carefully added to the top of the packed column.[7]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound. Optimization may be required based on the specific impurities present in the crude mixture.
1. Preparation of the Column:
- Select an appropriately sized glass column and ensure the stopcock is closed.
- Place a small plug of cotton or glass wool at the bottom of the column.[4][5]
- Add a thin layer of sand on top of the plug.[4]
- Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar eluting solvent (e.g., a high hexane to ethyl acetate ratio).[5]
- Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.[4][5]
- Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding the sample and eluent.[7]
- Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any point. [4]
2. Sample Loading:
- Choose either the wet or dry loading method as described in the FAQ section.
- Carefully apply the sample to the top of the column.
3. Elution and Fraction Collection:
- Begin eluting with the initial, non-polar solvent system.
- Collect the eluent in a series of labeled test tubes or flasks (fractions).
- Gradually increase the polarity of the eluent as the column runs to elute more polar compounds.
4. Monitoring the Separation:
- Monitor the progress of the separation by spotting the collected fractions on TLC plates.
- Visualize the spots under a UV lamp.
- Combine the fractions that contain the pure this compound.
5. Solvent Removal:
- Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Quantitative Data Summary
The following table provides typical parameters for the column chromatography of benzaldehyde derivatives. Note that the optimal conditions for this compound may vary.
| Parameter | Value / Range | Source(s) |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | [9] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate mixtures | [9][10] |
| Typical Rf of similar aldehydes | 0.3 - 0.7 (in various ethyl acetate/hexane mixtures) | [10][11] |
| Silica to Crude Product Ratio | 20:1 to 50:1 (by weight) | [5] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 3. chromtech.com [chromtech.com]
- 4. m.youtube.com [m.youtube.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. reddit.com [reddit.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
troubleshooting common side reactions in 4-Octyloxybenzaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Octyloxybenzaldehyde. Our aim is to facilitate a smoother, more efficient, and successful experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with an octyl halide, typically 1-bromooctane, in the presence of a base.[1] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated from 4-hydroxybenzaldehyde and a base, acts as a nucleophile and attacks the electrophilic carbon of the 1-bromooctane, displacing the bromide ion.[1]
Q2: What are the typical yields and reaction conditions for this synthesis?
A2: Optimized conditions for the Williamson ether synthesis of this compound can afford high yields. A common protocol involves reacting 4-hydroxybenzaldehyde with 1-bromooctane using potassium carbonate (K₂CO₃) as the base in N,N-dimethylformamide (DMF) as the solvent. Heating the reaction mixture to around 80-90°C for 12-16 hours typically results in yields of approximately 82-95%.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (4-hydroxybenzaldehyde and 1-bromooctane) on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of a new, less polar product spot. This allows for a qualitative assessment of the reaction's conversion.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
Q: My reaction shows very low conversion to this compound on TLC, and the yield after work-up is minimal. What could be the problem?
A: Several factors can contribute to low or no product formation. A systematic check of the following is recommended:
-
Inactive Base: The base is crucial for deprotonating the 4-hydroxybenzaldehyde. If the base, such as potassium carbonate, is old or has absorbed moisture, its efficiency will be significantly reduced.
-
Solution: Use a fresh, anhydrous, and finely powdered base to ensure maximum reactivity.
-
-
Poor Quality of Reagents: Impurities in the 4-hydroxybenzaldehyde or 1-bromooctane can interfere with the reaction. The presence of water in the reagents or solvent can quench the phenoxide intermediate.
-
Solution: Ensure the purity of your starting materials and use anhydrous solvents.
-
-
Suboptimal Reaction Temperature: The Williamson ether synthesis is temperature-dependent. If the temperature is too low, the reaction rate will be very slow.
-
Solution: Ensure the reaction mixture is heated to the optimal temperature, typically between 80-90°C, and that the temperature is maintained consistently.[1]
-
-
Insufficient Reaction Time: This reaction can be slow and may require several hours to reach completion.
-
Solution: Monitor the reaction by TLC and allow it to proceed until the starting material is consumed, which may take up to 16 hours.[1]
-
Issue 2: Presence of Significant Side Products
Q: My final product is contaminated with significant impurities, as seen on my NMR/GC-MS. What are the likely side reactions and how can I minimize them?
A: The primary side reactions in the synthesis of this compound are E2 elimination and C-alkylation.
-
E2 Elimination: Although 1-bromooctane is a primary alkyl halide, which favors the SN2 reaction, the phenoxide is a strong base and can induce elimination to form 1-octene, especially at higher temperatures.
-
Solution: Maintain a controlled reaction temperature. Avoid excessive heating, as higher temperatures favor the elimination pathway.
-
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of 2-octyl-4-hydroxybenzaldehyde.
-
Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF are known to favor O-alkylation.
-
Issue 3: Difficulty in Product Purification
Q: I am having trouble separating my product from the unreacted starting materials and side products. What is the best purification strategy?
A: A combination of extraction and chromatography or distillation is typically effective.
-
Aqueous Work-up: After the reaction is complete, quenching the reaction with water and extracting with an organic solvent like ethyl acetate will help remove the inorganic base and any remaining water-soluble impurities. Washing the organic layer with a dilute base solution (e.g., 5% NaOH) can help remove unreacted 4-hydroxybenzaldehyde.
-
Column Chromatography: This is a highly effective method for separating this compound from unreacted 1-bromooctane and any C-alkylated or elimination byproducts. A silica gel column with a gradient elution starting from a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is recommended.
-
Vacuum Distillation: For larger scale purifications, vacuum distillation can be an efficient method to separate the desired product from less volatile impurities.
Data Presentation
Table 1: Comparison of Reaction Conditions for 4-Alkoxybenzaldehyde Synthesis
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | DMF | 80-90 | 12-16 | 82-95 | [1] |
| NaH | THF | Room Temp - 60 | 12-24 | Variable | General Williamson Ether Synthesis |
| CsHCO₃ | Acetonitrile | 80 | 4-6 | up to 95 | [2] |
| K₂CO₃ | Acetone | Reflux | 10-24 | 75-85 | [2] |
| NaOH (aq) / TBAB | Toluene | 35 | 4 | ~92 | [2] |
Note: Data for NaH, CsHCO₃, and NaOH/TBAB are for analogous Williamson ether syntheses and provide a comparative perspective.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes. Add 1-bromooctane (1.1 eq.) dropwise to the reaction mixture.
-
Reaction Execution: Heat the mixture to 80-90°C and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.[1]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with 5% aqueous NaOH solution, followed by water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for 4-Octyloxybenzaldehyde
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Octyloxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with an octyl halide (e.g., 1-bromooctane) in the presence of a base.[1]
Q2: What are the key starting materials and reagents for this synthesis?
A2: The key materials include 4-hydroxybenzaldehyde, an octyl halide (1-bromooctane is commonly used), a base (such as potassium carbonate or sodium hydride), and a suitable solvent (like N,N-dimethylformamide or acetone).[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress.[2] By spotting the reaction mixture alongside the 4-hydroxybenzaldehyde starting material, you can observe the disappearance of the starting material spot and the appearance of a new, less polar product spot.[2]
Q4: What are the typical purification methods for this compound?
A4: Common purification methods include recrystallization and column chromatography.[2] Column chromatography using silica gel is effective for separating the product from unreacted starting materials and byproducts.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction is showing a very low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yield is a common issue in the Williamson ether synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Rationale | Recommended Action |
| Inactive Base | The base is crucial for the deprotonation of 4-hydroxybenzaldehyde to form the reactive phenoxide. An old, hydrated, or impure base will be ineffective.[2] | Use a fresh, high-purity, anhydrous base. For solid bases like potassium carbonate, ensure it is finely powdered to maximize surface area.[2] |
| Poor Reagent Quality | Impurities in the starting materials or the presence of water in the solvent can interfere with the reaction by quenching the reactive alkoxide intermediate.[2] | Use purified starting materials and ensure that the solvent is anhydrous, especially when using a water-sensitive base like sodium hydride.[2] |
| Suboptimal Reaction Temperature | The Williamson ether synthesis often requires heating to proceed at a reasonable rate. If the temperature is too low, the reaction may be too slow to complete in a practical timeframe.[3] | Consider increasing the reaction temperature, for example, to 80-100 °C, and monitor the progress by TLC.[2] |
| Insufficient Reaction Time | Ether formation can be a slow process, sometimes requiring several hours to reach completion. | Monitor the reaction progress using TLC. If starting material is still present after the initially planned time, consider extending the reaction duration.[2] |
| Side Reactions | The primary side reaction is the E2 elimination of the alkyl halide, which competes with the desired SN2 substitution. This is more prevalent with secondary and tertiary alkyl halides.[4] | Use a primary alkyl halide like 1-bromooctane. Maintaining a moderate reaction temperature can also help to minimize elimination. |
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low reaction yield.
Issue 2: Incomplete Reaction and Presence of Starting Material
Question: My TLC analysis shows a significant amount of unreacted 4-hydroxybenzaldehyde even after a prolonged reaction time. What should I do?
Answer: The presence of unreacted 4-hydroxybenzaldehyde indicates that the reaction has not gone to completion. This can be due to several factors related to the reaction setup and conditions.
Potential Causes and Solutions:
| Potential Cause | Rationale | Recommended Action |
| Ineffective Deprotonation | The base may be too weak or used in insufficient quantity to fully deprotonate the 4-hydroxybenzaldehyde.[3] | Ensure at least a stoichiometric amount of a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaOH, or KOH) is used. For less reactive systems, a stronger base like sodium hydride (NaH) in an anhydrous solvent might be necessary.[3] |
| Incorrect Stoichiometry | An insufficient amount of the alkylating agent (1-bromooctane) will lead to incomplete conversion of the starting material. | Use a slight excess of the 1-bromooctane (e.g., 1.1-1.2 equivalents) to help drive the reaction to completion.[3] |
| Poor Solubility | If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be significantly reduced. | Choose a solvent that effectively dissolves both the phenoxide and the alkyl halide. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices.[5] |
| Use of Phase Transfer Catalyst | For reactions with two immiscible phases (e.g., solid-liquid), a phase transfer catalyst can significantly improve the reaction rate by transporting the phenoxide into the organic phase.[6] | Consider adding a phase transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) to the reaction mixture. |
Decision Tree for Incomplete Reaction:
Caption: Decision-making process for addressing an incomplete reaction.
Experimental Protocols
General Protocol for the Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
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4-Hydroxybenzaldehyde
-
1-Bromooctane
-
Anhydrous Potassium Carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
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Ethyl Acetate
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Hexane
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Deionized Water
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and N,N-dimethylformamide (DMF).
-
Addition of Alkyl Halide: Add 1-bromooctane (1.1 equivalents) to the mixture.[2]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[2] Monitor the progress of the reaction by TLC until the 4-hydroxybenzaldehyde spot has disappeared (typically 3-6 hours).[2]
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Experimental Workflow:
Caption: A general workflow for the synthesis and purification of this compound.
Data Presentation
Table 1: Illustrative Optimization of Reaction Conditions for Williamson Ether Synthesis
Note: The following data is illustrative and represents expected trends in the optimization of a Williamson ether synthesis. Actual yields may vary based on specific experimental conditions.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetone | Reflux | 12 | 75 |
| 2 | K₂CO₃ (1.5) | DMF | 80 | 6 | 85 |
| 3 | K₂CO₃ (1.5) | DMF | 100 | 4 | 90 |
| 4 | Cs₂CO₃ (1.5) | DMF | 80 | 6 | 92 |
| 5 | NaOH (2.0) | Ethanol/Water | Reflux | 8 | 65 |
| 6 | NaH (1.2) | THF (anhydrous) | 60 | 5 | 95 |
| 7 | K₂CO₃ (1.5) / TBAB (0.1) | Toluene/Water | 90 | 8 | 88 |
References
Technical Support Center: Purification of Reaction Mixtures Containing 4-Hydroxybenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted 4-hydroxybenzaldehyde from reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted 4-hydroxybenzaldehyde from a reaction product?
A1: The most common and effective methods for removing unreacted 4-hydroxybenzaldehyde include:
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Liquid-Liquid Extraction: This technique selectively removes the aldehyde by converting it into a water-soluble salt.
-
Recrystallization: This method purifies the desired product by leveraging differences in solubility between the product and 4-hydroxybenzaldehyde in a specific solvent system.
-
Column Chromatography: This chromatographic technique separates the product from the unreacted aldehyde based on their differential adsorption to a stationary phase.
Q2: How do I choose the best purification method for my specific reaction?
A2: The choice of purification method depends on several factors, including the properties of your desired product (polarity, solubility, stability), the scale of your reaction, and the required final purity.
-
Liquid-liquid extraction is often a good first choice for its simplicity, speed, and efficiency in removing aldehydes.[1][2][3][4]
-
Recrystallization is suitable when the desired product and 4-hydroxybenzaldehyde have significantly different solubilities in a particular solvent.[5][6][7]
-
Column chromatography is a versatile technique that can be optimized for a wide range of separations, especially when high purity is required.[8][9]
Q3: What are the safety precautions I should take when working with 4-hydroxybenzaldehyde and the purification solvents?
A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the specific hazards of the solvents you are using by consulting their Safety Data Sheets (SDS).
Troubleshooting Guides
Liquid-Liquid Extraction with Sodium Bisulfite
This method relies on the reaction of 4-hydroxybenzaldehyde with sodium bisulfite to form a water-soluble adduct, which can then be separated from the organic product layer.[1][2][3][4]
Potential Issues and Solutions:
| Issue | Potential Cause | Solution |
| Incomplete removal of 4-hydroxybenzaldehyde | Insufficient amount of sodium bisulfite solution. | Use a larger excess of a freshly prepared saturated sodium bisulfite solution. |
| Poor mixing of the aqueous and organic layers. | Shake the separatory funnel vigorously for a longer period to ensure complete reaction. | |
| The product is also reacting with sodium bisulfite. | This method is not suitable for products containing reactive carbonyl groups. Consider recrystallization or column chromatography. | |
| Formation of an emulsion | The two solvent layers are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Allow the mixture to stand for a longer period. | ||
| Filter the entire mixture through a pad of Celite. | ||
| Low yield of the desired product | The product has some solubility in the aqueous layer. | Perform multiple extractions of the aqueous layer with the organic solvent to recover the dissolved product. |
| The product is being hydrolyzed or degraded by the basic conditions used to regenerate the aldehyde (if applicable). | Use milder basic conditions or a different purification method. |
Recrystallization
Recrystallization is a powerful technique for purifying solid products. The key is to find a solvent in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while 4-hydroxybenzaldehyde has different solubility characteristics.[5][6][7]
Potential Issues and Solutions:
| Issue | Potential Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod to induce crystallization. | |
| Add a seed crystal of the pure product. | ||
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the product. | Choose a lower-boiling solvent. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Low purity of the recrystallized product | Impurities co-crystallize with the product. | Try a different recrystallization solvent or a multi-solvent system. |
| Incomplete removal of the mother liquor. | Wash the crystals with a small amount of cold, fresh solvent after filtration. |
Column Chromatography
Column chromatography offers a high degree of separation and is adaptable to a wide variety of compounds.[8][9]
Potential Issues and Solutions:
| Issue | Potential Cause | Solution |
| Poor separation of the product and 4-hydroxybenzaldehyde | Inappropriate mobile phase polarity. | Adjust the solvent system. For a non-polar product, start with a non-polar eluent and gradually increase the polarity. For a polar product, a more polar eluent system may be required. |
| Column overloading. | Use a larger column or load less sample. | |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| The product is strongly adsorbed to the stationary phase. | Consider using a different stationary phase (e.g., alumina instead of silica gel). | |
| Tailing of peaks | The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase. |
| The column was not packed properly. | Ensure the column is packed uniformly to avoid channeling. |
Data Presentation
The following table provides a general comparison of the different purification methods for removing unreacted 4-hydroxybenzaldehyde. The actual values will vary depending on the specific product and experimental conditions.
| Method | Typical Purity of Final Product | Typical Yield of Desired Product | Estimated Time | Relative Cost |
| Liquid-Liquid Extraction | >95%[10] | >95%[10] | 1-2 hours | Low |
| Recrystallization | >98% | 70-90% | 4-24 hours | Low to Medium |
| Column Chromatography | >99% | 60-85% | 8-48 hours | High |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction with Sodium Bisulfite
This protocol is a general guideline for the removal of unreacted 4-hydroxybenzaldehyde.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Extraction: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the separatory funnel. The volume of the bisulfite solution should be approximately equal to the volume of the organic layer.
-
Mixing: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure.
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Separation: Allow the layers to separate. The aqueous layer (containing the 4-hydroxybenzaldehyde-bisulfite adduct) is typically the bottom layer, but this depends on the density of the organic solvent.
-
Draining: Carefully drain the aqueous layer.
-
Washing: Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
The choice of solvent is critical for successful recrystallization. A good starting point is to test the solubility of both your product and 4-hydroxybenzaldehyde in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Column Chromatography
The choice of stationary and mobile phases depends on the polarity of the desired product.
-
Stationary Phase: Silica gel is a common choice for the stationary phase.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (mobile phase) that provides good separation between your product and 4-hydroxybenzaldehyde. A good starting point for a non-polar product could be a mixture of hexanes and ethyl acetate, while for a more polar product, a mixture of dichloromethane and methanol might be more suitable.
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial mobile phase.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the removal of unreacted 4-hydroxybenzaldehyde using liquid-liquid extraction.
Caption: General workflow for the purification of a solid product by recrystallization.
Caption: A typical workflow for purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lookchem.com [lookchem.com]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 4-Octyloxybenzaldehyde Synthesis
Here is a technical support center for scaling up the laboratory synthesis of 4-Octyloxybenzaldehyde.
This guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of this compound from a laboratory scale to a larger production volume. It provides detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with an octyl halide (such as 1-bromooctane or 1-iodooctane) in the presence of a base.[1][2] This SN2 reaction is generally efficient with primary alkyl halides like 1-bromooctane.[1][3]
Q2: Which base is recommended for scale-up?
A2: For larger scale reactions, potassium carbonate (K₂CO₃) is a common choice as it is inexpensive, effective, and easier to handle than stronger bases like sodium hydride.[4] Potassium hydroxide (KOH) in a solvent like DMSO has also been shown to be highly effective for O-alkylation.[5] The choice of base can influence reaction rate and selectivity.
Q3: What solvent is most suitable for scaling up this synthesis?
A3: Polar aprotic solvents are typically required to facilitate the reaction.[3] Dimethylformamide (DMF)[4], dimethyl sulfoxide (DMSO)[5], and acetonitrile are effective choices. For scale-up, consider factors like boiling point (for ease of removal), cost, and safety. Acetonitrile can be a good option due to its lower boiling point compared to DMF or DMSO.[6]
Q4: How does reaction time and temperature change during scale-up?
A4: While small-scale reactions might complete in a few hours (e.g., 3-12 hours) at temperatures around 80-100 °C[4][6], larger batches may require longer reaction times to ensure complete conversion due to mass and heat transfer limitations. It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
Q5: What is the best purification strategy for large quantities of this compound?
A5: While flash column chromatography is common in the lab, it is often impractical for large-scale purification.[7] The preferred methods for purifying multi-gram to kilogram quantities of this compound, which is a high-boiling liquid, are vacuum distillation[8] or recrystallization if the crude product can be solidified.[9]
Experimental Protocol: Williamson Ether Synthesis (1 mol Scale)
This protocol details the synthesis of this compound from 4-hydroxybenzaldehyde and 1-bromooctane.
Materials:
-
4-hydroxybenzaldehyde (122.12 g, 1.0 mol, 1.0 eq)
-
1-bromooctane (212.18 g, 1.1 mol, 1.1 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (207.32 g, 1.5 mol, 1.5 eq)
-
Acetonitrile (2.0 L)
-
Ethyl acetate (for extraction)
-
Brine solution
Procedure:
-
Preparation : Equip a suitable multi-neck reaction vessel with a mechanical stirrer, condenser, and a temperature probe. Ensure all glassware is dry.
-
Reaction Setup : Charge the vessel with 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.
-
Reagent Addition : Begin vigorous stirring and add 1-bromooctane (1.1 eq) to the mixture.
-
Reaction : Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 16-24 hours.[6]
-
Monitoring : Periodically take small aliquots from the reaction mixture to monitor the consumption of 4-hydroxybenzaldehyde by TLC or LCMS.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Extraction : Combine the filtrates and concentrate under reduced pressure to remove the acetonitrile. Dissolve the resulting residue in ethyl acetate, wash with water and then with brine to remove any remaining salts and DMF if used.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude oil via vacuum distillation to yield pure this compound.[8]
Data Presentation: Lab Scale vs. Scale-Up Comparison
The following table summarizes the typical parameters for a laboratory-scale synthesis versus a scaled-up batch.
| Parameter | Lab Scale (10 mmol) | Scale-Up (1.0 mol) | Key Considerations for Scale-Up |
| 4-hydroxybenzaldehyde | 1.22 g (1.0 eq) | 122.12 g (1.0 eq) | Ensure high purity of starting material. |
| 1-bromooctane | 2.12 g (1.1 eq) | 212.18 g (1.1 eq) | A slight excess helps drive the reaction to completion.[6] |
| Potassium Carbonate | 2.07 g (1.5 eq) | 207.32 g (1.5 eq) | Must be anhydrous to prevent side reactions.[10] |
| Solvent (Acetonitrile) | 20-30 mL | 2.0 L | Adequate volume is needed for proper stirring and heat transfer. |
| Reaction Time | 4-12 hours | 16-24 hours (or until completion by TLC/LCMS) | Mass transfer limitations can slow down the reaction rate at a larger scale. |
| Typical Yield | 70-90% | 65-85% | Yields may be slightly lower on a larger scale due to transfer losses and work-up challenges. |
| Purification Method | Flash Column Chromatography | Vacuum Distillation[8] | Chromatography is not economically viable for large quantities. |
Troubleshooting Guide
Issue 1: Low or incomplete conversion of 4-hydroxybenzaldehyde.
-
Q: My reaction has stalled, and a significant amount of starting material remains. What should I do?
-
A: Potential Cause 1: Inactive Base. The base (e.g., K₂CO₃) may be hydrated. Ensure you are using anhydrous base and solvent, as moisture can inhibit the reaction.[10]
-
A: Potential Cause 2: Insufficient Temperature or Time. Larger volumes may require more time to reach thermal equilibrium. Confirm the internal reaction temperature and consider extending the reaction time.
-
A: Potential Cause 3: Poor Mixing. In a large vessel, inadequate stirring can lead to localized "dead spots" where reagents are not well mixed. Increase the stirring speed to ensure the mixture is homogeneous.
-
Issue 2: The final product is impure, showing significant side products.
-
Q: My final product contains an unknown impurity. What is the likely cause?
-
A: Potential Cause 1: C-Alkylation. Although O-alkylation is favored, some C-alkylation on the aromatic ring can occur, especially with very strong bases or high temperatures.[5] Using a milder base like K₂CO₃ can minimize this.
-
A: Potential Cause 2: Impurities in Starting Materials. Verify the purity of your 4-hydroxybenzaldehyde and 1-bromooctane. Impurities in the starting materials will carry through or react to form byproducts.
-
A: Potential Cause 3: Thermal Decomposition. If the purification by distillation is performed at too high a temperature (i.e., not under sufficient vacuum), the product can decompose. Ensure a good vacuum is achieved to lower the boiling point.[8]
-
Issue 3: Difficulties during work-up and purification.
-
Q: I am having trouble with the purification. What are the common pitfalls at scale?
-
A: Problem: Emulsion during Extraction. When washing the organic layer with water/brine, emulsions can form, making phase separation difficult. To break emulsions, try adding more brine or a small amount of a different organic solvent.
-
A: Problem: Distillation is very slow or inefficient. Ensure your vacuum pump is pulling a sufficiently low pressure and that the distillation apparatus is well-sealed. Check for leaks in the system. Proper insulation of the distillation column can also improve efficiency.
-
Visualizations
Caption: A typical experimental workflow for the scaled-up synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low yield in the synthesis.
References
- 1. Illustrate with examples the limitations of Williamsons class 12 chemistry CBSE [vedantu.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
Technical Support Center: NMR Analysis of 4-Octyloxybenzaldehyde
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on identifying impurities in 4-Octyloxybenzaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide & FAQs
Here are answers to common issues encountered during the NMR analysis of this compound for purity assessment.
Q1: I see unexpected peaks in the aromatic region (around 6.9-7.8 ppm) of my ¹H NMR spectrum. What could they be?
A1: The most common impurity is the unreacted starting material, 4-hydroxybenzaldehyde. This compound will show two doublets in the aromatic region, typically around 6.9 ppm and 7.8 ppm, and a distinct aldehyde proton signal around 9.8 ppm. Additionally, a broad singlet for the hydroxyl proton may be observed, though its chemical shift can vary.[1][2]
Q2: My spectrum shows broad peaks in the aliphatic region (around 0.8-3.6 ppm) that don't correspond to the octyloxy chain. What might this impurity be?
A2: These signals could indicate the presence of unreacted 1-octanol. 1-octanol will have a characteristic triplet for the terminal methyl group around 0.88 ppm, a multiplet for the methylene groups, and a triplet for the methylene group adjacent to the hydroxyl group at approximately 3.6 ppm.[3][4] The hydroxyl proton itself often appears as a broad singlet.[5]
Q3: How can I confirm if a broad peak is from a hydroxyl (-OH) group of an impurity like 4-hydroxybenzaldehyde or 1-octanol?
A3: A simple method to confirm the presence of an -OH peak is a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. Protons on oxygen atoms will exchange with deuterium. Since deuterium is not observed in ¹H NMR, the hydroxyl peak will disappear or significantly decrease in intensity, confirming its identity.[5]
Q4: The integration of my aromatic signals does not match the expected ratio for pure this compound. What does this signify?
A4: If the integration is incorrect, it strongly suggests the presence of aromatic impurities. For pure this compound, the ratio of the aromatic protons ortho to the ether group (around 6.9 ppm) to the aromatic protons ortho to the aldehyde group (around 7.8 ppm) should be 2:2 (or 1:1). An excess integration in either of these regions could point to impurities like 4-hydroxybenzaldehyde. By comparing the integration of impurity peaks to the product peaks, you can estimate the percentage of the impurity.
Q5: My sample appears as a yellow oil, but it is described as a clear, colorless liquid. Could this be related to impurities?
A5: Yes, a yellow or brownish color can indicate the presence of degradation products or polymeric by-products, which may not be easily identifiable by NMR alone.[6] While NMR can identify common small-molecule impurities, other techniques like mass spectrometry or chromatography may be necessary to characterize these colored impurities.
Data Presentation: ¹H NMR Chemical Shifts
The following table summarizes the expected ¹H NMR chemical shifts for this compound and its common impurities. The exact chemical shifts can vary slightly depending on the solvent and concentration.
| Compound | Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Aldehyde (-CHO) | ~9.87 | Singlet |
| Aromatic (ortho to -CHO) | ~7.82 | Doublet | |
| Aromatic (ortho to -OR) | ~6.98 | Doublet | |
| Methylene (-OCH₂-) | ~4.02 | Triplet | |
| Methylene chain | ~1.80, ~1.45, ~1.29 | Multiplets | |
| Terminal Methyl (-CH₃) | ~0.89 | Triplet | |
| 4-Hydroxybenzaldehyde | Aldehyde (-CHO) | ~9.82 | Singlet |
| Aromatic (ortho to -CHO) | ~7.79 | Doublet | |
| Aromatic (ortho to -OH) | ~6.97 | Doublet | |
| Hydroxyl (-OH) | Variable, broad | Singlet | |
| 1-Octanol | Methylene (-CH₂OH) | ~3.60 | Triplet |
| Hydroxyl (-OH) | Variable, broad | Singlet | |
| Methylene chain | ~1.29 - 1.55 | Multiplets | |
| Terminal Methyl (-CH₃) | ~0.88 | Triplet |
Data compiled from various sources.[2][3][7]
Experimental Protocols
Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of your this compound sample.
-
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃). CDCl₃ is a common choice for this compound.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard procedures.
Visualizations
Workflow for NMR-Based Impurity Identification
Caption: Workflow for identifying and quantifying impurities via NMR spectroscopy.
References
- 1. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxybenzaldehyde(123-08-0) 1H NMR spectrum [chemicalbook.com]
- 3. 1-Octanol(111-87-5) 1H NMR spectrum [chemicalbook.com]
- 4. bmse000970 1-Octanol at BMRB [bmrb.io]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. p-(Octyloxy)benzaldehyde | C15H22O2 | CID 90358 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Asymmetric 4-Octyloxybenzaldehyde Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of asymmetric 4-octyloxybenzaldehyde derivatives. The guidance focuses on the widely used Williamson ether synthesis and provides practical troubleshooting solutions and detailed protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Q: My TLC or GC-MS analysis shows a low conversion of my substituted 4-hydroxybenzaldehyde to the desired this compound derivative. What are the potential causes and solutions?
A: Low or no conversion is a common challenge that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.
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Potential Cause 1: Inactive Base. The base (e.g., K₂CO₃, NaH) is critical for deprotonating the hydroxyl group to form the reactive phenoxide. If the base is old, has absorbed moisture, or is of low purity, it will be ineffective.[1]
-
Recommended Action: Use a fresh, anhydrous, high-purity base. For solid bases like potassium carbonate, ensure it is finely powdered to maximize surface area. If using sodium hydride (NaH), ensure it is handled correctly under an inert atmosphere.[1]
-
-
Potential Cause 2: Poor Reagent or Solvent Quality. Impurities, especially water, in the starting materials or solvent can quench the reactive phenoxide intermediate and interfere with the reaction.[1]
-
Recommended Action: Use purified starting materials. Ensure solvents like DMF or DMSO are anhydrous, particularly when using water-sensitive bases like NaH.[2]
-
-
Potential Cause 3: Suboptimal Reaction Temperature. The Williamson ether synthesis may require heating to proceed at a reasonable rate, but excessive heat can promote side reactions.
-
Recommended Action: For standard syntheses, a temperature range of 80-100°C is often effective.[1] If steric hindrance is a factor (see Issue 3), a higher temperature may be necessary. Monitor the reaction progress to find the optimal balance.
-
-
Potential Cause 4: Insufficient Reaction Time. Ether formation, especially with hindered substrates, can be slow and may require several hours to reach completion.[1]
-
Recommended Action: Monitor the reaction's progress regularly using Thin-Layer Chromatography (TLC).[1] Continue the reaction until the 4-hydroxybenzaldehyde derivative spot has completely disappeared.
-
Issue 2: Formation of Significant Side Products
Q: My reaction mixture shows multiple unexpected spots on the TLC plate, leading to a low yield of the desired product. What are the likely side reactions?
A: The Williamson ether synthesis often competes with other reaction pathways, particularly when reaction conditions are not optimized.[3]
-
Side Reaction 1: E2 Elimination. The alkoxide base can cause the elimination of HBr from the 1-bromooctane, yielding 1-octene. This is more prevalent with secondary or tertiary alkyl halides and highly hindered bases.[4][5]
-
Recommended Solution: Strictly use primary alkyl halides (e.g., 1-bromooctane, 1-iodooctane). Using a less hindered base like K₂CO₃ over NaH can sometimes favor substitution. Employing dipolar aprotic solvents can also help minimize elimination side products.[2]
-
-
Side Reaction 2: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).[2][3]
-
Recommended Solution: C-alkylation is less common but can occur. The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor the desired O-alkylation.
-
-
Side Reaction 3: Aldehyde Condensation. Under strongly basic conditions, the aldehyde functional group can potentially undergo self-condensation (aldol reaction).
-
Recommended Solution: This is less common under typical Williamson conditions. However, using a milder base (e.g., K₂CO₃) and avoiding excessively high temperatures can prevent such reactions.[6]
-
Issue 3: Synthesis Challenges with Sterically Hindered Substrates
Q: My reaction with an ortho-substituted 4-hydroxybenzaldehyde (e.g., 2-methyl-4-hydroxybenzaldehyde) is extremely slow or fails completely. Why is this happening?
A: This is a classic case of steric hindrance. The bulky substituent adjacent (ortho) to the hydroxyl group physically blocks the approach of the octyl halide to the phenoxide oxygen, impeding the required SN2 backside attack.[7][8]
-
Recommended Solution 1: Change the Alkylating Agent. Use a more reactive primary alkylating agent with a better leaving group, such as 1-iodooctane or an octyl tosylate, which can increase the reaction rate.[5]
-
Recommended Solution 2: Increase Reaction Temperature. Higher temperatures can provide the necessary energy to overcome the activation barrier caused by steric hindrance. Monitor carefully for an increase in side products.
-
Recommended Solution 3: Use a Phase-Transfer Catalyst (PTC). A PTC, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction between the aqueous or solid phase base and the organic-soluble reactants, often allowing for milder conditions and improved yields.
Issue 4: Difficult Product Purification
Q: My crude product is an impure oil that is difficult to crystallize, and column chromatography is providing poor separation. How can I improve purification?
A: Purification can be complicated by the presence of unreacted starting materials and side products with similar polarities.
-
Recommended Solution 1: Aqueous Wash. Before final purification, perform an aqueous basic wash (e.g., with dilute NaOH) to remove any unreacted acidic 4-hydroxybenzaldehyde derivative. Follow this with a water wash and a brine wash to remove residual base and salts.[1]
-
Recommended Solution 2: Optimized Recrystallization. If the product is a solid, test various solvent systems for recrystallization. A common technique is to dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then add a co-solvent in which it is less soluble (e.g., water, hexane) until turbidity is observed, then allow it to cool slowly.[9][10]
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Recommended Solution 3: Column Chromatography. If recrystallization fails, optimize your column chromatography. Use a shallow solvent gradient to improve separation. A common eluent system is a mixture of hexane and ethyl acetate; start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective base for synthesizing this compound derivatives? A1: Potassium carbonate (K₂CO₃) is a widely used, effective, and easy-to-handle base for this synthesis. For less reactive or sterically hindered substrates, a stronger base like sodium hydride (NaH) may be necessary, but requires anhydrous conditions and careful handling.[2]
Q2: Which solvent is most appropriate for this reaction? A2: Polar aprotic solvents are preferred as they effectively solvate the cation of the base while not solvating the nucleophile, thus increasing its reactivity. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are common choices.[2]
Q3: How can I effectively monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is a simple and highly effective method.[1] Spot the reaction mixture on a TLC plate alongside the starting hydroxybenzaldehyde and the alkyl halide. The reaction is complete when the spot corresponding to the starting hydroxybenzaldehyde has disappeared and a new, less polar product spot is prominent.
Q4: Can I use a secondary or tertiary alkyl halide like 2-bromooctane to create a branched ether chain? A4: It is strongly discouraged. The Williamson ether synthesis is an SN2 reaction, which works best with primary alkyl halides.[5] Secondary and tertiary alkyl halides will predominantly undergo the competing E2 elimination reaction in the presence of a strong base (the phenoxide), resulting in the formation of an alkene instead of the desired ether.[4][5]
Data Presentation: Reaction Condition Comparison
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of both a simple and a sterically hindered this compound derivative.
| Parameter | Standard Synthesis (4-Hydroxybenzaldehyde) | Asymmetric Synthesis (2-Methyl-4-hydroxybenzaldehyde) | Rationale |
| Starting Aldehyde | 4-Hydroxybenzaldehyde | 2-Methyl-4-hydroxybenzaldehyde | The ortho-methyl group introduces significant steric hindrance.[7] |
| Alkylating Agent | 1-Bromooctane (1.1 eq.) | 1-Iodooctane or Octyl Tosylate (1.2 eq.) | A better leaving group (I⁻ > Br⁻ > TsO⁻) is needed to overcome the higher activation energy due to steric hindrance.[5] |
| Base | K₂CO₃ (2.0 eq.) | NaH (1.5 eq.) or K₂CO₃ (3.0 eq.) | A stronger base or higher concentration may be required to ensure complete deprotonation and drive the slower reaction forward.[2] |
| Solvent | Acetone or DMF | Anhydrous DMF or DMSO | Higher boiling point solvents allow for increased reaction temperatures, which are often necessary for hindered substrates.[2] |
| Temperature (°C) | 60 - 80 | 100 - 120 | Higher thermal energy is required to overcome the steric barrier. |
| Reaction Time (hours) | 4 - 8 | 12 - 24 | The reaction rate is significantly slower due to steric effects.[1] |
| Expected Yield | Good to Excellent (>80%) | Moderate to Good (40-70%) | Yield is typically lower due to the challenging nature of the reaction and potential for increased side reactions at higher temperatures. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a standard Williamson ether synthesis.
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Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetone or DMF (approx. 10 mL per gram of aldehyde).
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Addition of Alkyl Halide: Add 1-bromooctane (1.1 eq.) to the stirring mixture.
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Reaction: Heat the reaction mixture to reflux (for acetone) or to 80°C (for DMF) with vigorous stirring.[1]
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Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate eluent) until the 4-hydroxybenzaldehyde spot has disappeared (typically 4-8 hours).
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Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (to remove unreacted phenol), water, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol/water or by column chromatography if necessary.[10]
Protocol 2: Synthesis of an Asymmetric Derivative (e.g., 2-Methyl-4-octyloxybenzaldehyde)
This protocol is adapted for a more challenging sterically hindered substrate.
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Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the ortho-substituted 4-hydroxybenzaldehyde (1.0 eq.) to a flask containing anhydrous DMF.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise at 0°C. Allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases.
-
Addition of Alkyl Halide: Add 1-iodooctane (1.2 eq.) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 100-110°C and stir vigorously.
-
Monitoring: Monitor the reaction closely by TLC. Due to the steric hindrance, the reaction may require 12-24 hours for completion.
-
Work-up: Cool the mixture to 0°C and carefully quench the reaction by the slow addition of water. Pour the mixture into a separatory funnel containing water and extract several times with diethyl ether or ethyl acetate. Combine the organic layers and wash with water and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product will likely require purification by column chromatography on silica gel to separate it from starting material and any side products.
Visualizations
Caption: General workflow for the synthesis and purification of this compound derivatives.
Caption: Competing reaction pathways in the Williamson ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining the Recrystallization of 4-Octyloxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and refine the recrystallization process for 4-Octyloxybenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: Why are no crystals forming, even after the solution has cooled?
A1: This phenomenon, known as supersaturation, is a common challenge in crystallization. Here are several steps to induce crystal formation:
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Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.[1]
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Seeding: If available, add a single, pure crystal of this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
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Concentration: It's possible that too much solvent was used, over-diluting the solution. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[1]
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Reduced Cooling Rate: Ensure the solution is cooling slowly and without disturbance. Rapid cooling can sometimes inhibit crystallization. If the flask is cooling too quickly due to its size and a small volume of solvent, transfer the solution to a smaller flask. Insulating the flask by placing it on a cork ring or folded paper towels can also help slow the cooling process.[1]
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Lower Temperature: If crystals still haven't formed at room temperature, try cooling the solution further in an ice bath.
Q2: My compound has "oiled out," forming a liquid layer instead of crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. Since this compound is a liquid at room temperature, this is a particularly relevant issue.
-
Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the solution's saturation. Then, allow the solution to cool at a much slower rate.[1]
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Solvent Selection: The chosen solvent's boiling point might be too high. Consider using a solvent with a lower boiling point.
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Charcoal Treatment: The presence of significant impurities can lower the melting point of the compound, contributing to oiling out. Adding a small amount of activated charcoal to the hot solution before filtration can help remove these impurities.[1]
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: A low yield can be attributed to several factors:
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Excess Solvent: Using the minimum amount of hot solvent necessary to dissolve the compound is crucial. Using too much will result in a significant portion of the product remaining dissolved in the mother liquor.[1] To check for this, take a small sample of the mother liquor on a glass rod and see if a significant amount of solid residue remains after the solvent evaporates. If so, you can recover more product by concentrating the mother liquor and cooling it again.[1]
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Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, product will be lost. To prevent this, use a pre-heated funnel and filter flask, and perform the filtration as quickly as possible.
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Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Using an ice bath after the solution has reached room temperature can often increase the yield.
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Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid dissolving the product.
Frequently Asked Questions (FAQs)
What is the ideal solvent for recrystallizing this compound?
The ideal solvent is one in which this compound is highly soluble at elevated temperatures and sparingly soluble at low temperatures. Given that this compound has a nonpolar octyloxy chain and a polar benzaldehyde group, a solvent of intermediate polarity is often a good starting point. Alcohols such as ethanol or isopropanol are commonly used for recrystallizing aromatic aldehydes. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective. It is highly recommended to perform small-scale solubility tests with a range of solvents to determine the optimal choice for your specific sample.
What is the melting point of this compound?
This compound is typically a liquid at room temperature, which indicates its melting point is below 25 °C. This is a critical factor to consider, as it increases the likelihood of the compound "oiling out" during recrystallization if the solution becomes supersaturated at a temperature above its melting point.
How can I remove colored impurities?
If your solution of this compound is colored, this may be due to the presence of impurities. Adding a small amount of activated charcoal to the hot solution before the filtration step can effectively adsorb these colored compounds. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the overall yield.
Data Presentation
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.33 g/mol |
| Appearance | Clear colorless to light yellow liquid |
| Water Solubility | Very low (practically insoluble) |
Solvent Selection Guide (Qualitative)
| Solvent | Polarity | Suitability for Recrystallization of this compound | Notes |
| Hexane | Non-polar | Good "anti-solvent" in a mixed system. | May be too non-polar to dissolve the compound, even when hot. |
| Ethyl Acetate | Intermediate | Potentially a good single solvent or part of a mixed system. | |
| Acetone | Intermediate | Potentially a good single solvent. | |
| Isopropanol | Polar | Good candidate for a single solvent. | |
| Ethanol | Polar | Good candidate for a single solvent. | |
| Methanol | Polar | May be too polar, leading to low solubility even when hot. | |
| Water | Very Polar | Unsuitable as a primary solvent due to very low solubility. | Can be used as an "anti-solvent" with a miscible organic solvent like ethanol. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., ethanol or isopropanol).
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Heating: Gently heat the mixture on a hot plate with stirring. Gradually add the minimum amount of hot solvent until the compound completely dissolves.
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(Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
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Crystallization: If crystals do not form spontaneously, induce crystallization using the methods described in the Troubleshooting Guide (Q1). Once crystallization begins, you can place the flask in an ice bath to maximize the yield.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
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Drying: Allow the crystals to dry completely on the filter paper with continued suction, then transfer them to a watch glass to air dry.
Protocol 2: Mixed-Solvent Recrystallization of this compound
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Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethanol).
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Addition of Anti-Solvent: While the solution is still hot, add a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., water) dropwise until the solution becomes faintly cloudy (turbid).
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Clarification: Add a few drops of the first hot solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting common issues in recrystallization.
References
Validation & Comparative
A Comparative Guide to the Structural Validation of Novel 4-Octyloxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the structure of novel 4-Octyloxybenzaldehyde derivatives. It includes supporting experimental data and detailed protocols to assist researchers in the accurate characterization of these compounds, which are of growing interest in materials science and medicinal chemistry.
Data Presentation: Comparative Analysis of Spectroscopic and Physical Data
The successful synthesis and purification of novel this compound derivatives require rigorous structural confirmation. Below is a comparative summary of expected and reported data for the parent compound and a representative derivative, a Schiff base, which is a common class of derivatives for these aldehydes.
Table 1: Spectroscopic Data Comparison
| Technique | This compound (Parent Compound) | Schiff Base Derivative of this compound | Key Differences & Interpretation |
| ¹H NMR (CDCl₃, δ ppm) | ~9.8 (s, 1H, CHO), ~7.8 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.0 (t, 2H, OCH₂), ~1.8 (m, 2H), ~1.5-1.2 (m, 10H), ~0.9 (t, 3H, CH₃) | ~8.3 (s, 1H, CH=N), disappearance of aldehyde proton at ~9.8 ppm, appearance of new aromatic and/or aliphatic protons from the amine moiety. | The disappearance of the aldehyde proton peak and the appearance of the imine proton peak are definitive indicators of Schiff base formation. |
| ¹³C NMR (CDCl₃, δ ppm) | ~191 (CHO), ~164 (C-O), ~132 (Ar-C), ~115 (Ar-C), ~68 (OCH₂), ~32, 29, 26, 23, 14 (Alkyl C) | ~160 (CH=N), disappearance of the aldehyde carbon, appearance of new carbons corresponding to the amine-derived portion of the molecule. | The upfield shift of the former aldehyde carbon to an imine carbon signal confirms the reaction. |
| FT-IR (cm⁻¹) | ~2850 & 2750 (C-H aldehyde), ~1700 (C=O aldehyde), ~1600, 1580 (C=C aromatic), ~1250 (C-O ether) | Absence of C=O stretch around 1700 cm⁻¹, appearance of a new C=N stretch around 1625 cm⁻¹. The aldehydic C-H stretches will also be absent. | The key diagnostic change is the replacement of the strong carbonyl absorption with a weaker imine absorption. |
| Mass Spec. (m/z) | Calculated: 234.16. Found: [M]+ at 234. | Calculated: [M]+ of the derivative. Found: A molecular ion peak corresponding to the mass of the newly formed Schiff base. | The molecular ion peak in the mass spectrum provides the molecular weight of the synthesized compound, confirming the addition of the amine. |
Table 2: Physical and Chromatographic Data Comparison
| Property | This compound | Schiff Base Derivative | Significance |
| Melting Point (°C) | Liquid at room temperature | Typically a solid with a defined melting point. | A sharp melting point is an indicator of purity for solid derivatives. |
| TLC (Rf value) | Varies with eluent | Different Rf value from the starting aldehyde. | A single spot with a different Rf value on TLC indicates the consumption of the starting material and the formation of a new, single product. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental for the synthesis and structural elucidation of novel this compound derivatives.
Synthesis of a Schiff Base Derivative
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.
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Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Addition of Amine: Add the primary amine (1 equivalent) to the solution. A catalytic amount of an acid, like glacial acetic acid, can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Isolation: Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the pure Schiff base derivative.[1]
Spectroscopic Characterization
The following are standard procedures for obtaining the spectroscopic data necessary for structural validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H.[2][3]
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Process the data to assign the chemical shifts, multiplicities, and integration of the peaks.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Place the sample in the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[2][3]
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
-
Acquire the mass spectrum and identify the molecular ion peak ([M]+ or [M+H]+) to determine the molecular weight of the compound.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and structural validation of a novel this compound derivative.
Caption: Workflow for Synthesis and Structural Validation.
Caption: Functional Group Transformation in Derivative Synthesis.
References
A Spectroscopic Comparison of Alkoxybenzaldehyde Isomers: A Guide for Researchers
This guide offers a detailed spectroscopic comparison of ortho-, meta-, and para-isomers of methoxybenzaldehyde, ethoxybenzaldehyde, and propoxybenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of their unique spectral characteristics, crucial for unambiguous identification in complex chemical environments. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.
Comparative Spectroscopic Data
The distinct substitution patterns of the alkoxy group on the benzaldehyde ring give rise to unique spectroscopic fingerprints for each isomer. These differences are systematically presented in the following tables.
Methoxybenzaldehyde Isomers
| Spectroscopic Data | o-Methoxybenzaldehyde | m-Methoxybenzaldehyde | p-Methoxybenzaldehyde |
| ¹H NMR (CDCl₃, δ ppm) | 10.51 (s, 1H, CHO), 7.85 (dd, 1H), 7.55 (ddd, 1H), 7.07 (t, 1H), 6.98 (d, 1H), 3.92 (s, 3H, OCH₃) | 9.98 (s, 1H, CHO), 7.51-7.48 (m, 2H), 7.42 (t, 1H), 7.20 (ddd, 1H), 3.86 (s, 3H, OCH₃)[1] | 9.88 (s, 1H, CHO), 7.85 (d, 2H), 7.00 (d, 2H), 3.88 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | 189.7 (CHO), 161.7, 136.0, 134.1, 128.5, 120.7, 111.4, 55.6 (OCH₃) | 192.1 (CHO), 160.1, 137.8, 130.0, 123.5, 121.8, 112.2, 55.5 (OCH₃)[1] | 190.9 (CHO), 164.6, 132.0, 129.9, 114.3, 55.6 (OCH₃)[2] |
| FT-IR (cm⁻¹) | ~1685 (C=O), ~2840, ~2740 (CHO C-H), ~1250 (C-O) | ~1700 (C=O), ~2840, ~2730 (CHO C-H), ~1260 (C-O) | ~1695 (C=O), ~2835, ~2735 (CHO C-H), ~1255 (C-O) |
| Mass Spec. (m/z) | 136 (M+), 135 (M-H), 107 (M-CHO), 92, 77 | 136 (M+), 135 (M-H), 107 (M-CHO), 92, 77[3] | 136 (M+), 135 (M-H), 108, 92, 77[4] |
| UV-Vis (λmax, nm) | ~254, ~315 | ~252, ~314 | ~285 |
Ethoxybenzaldehyde Isomers
| Spectroscopic Data | o-Ethoxybenzaldehyde | m-Ethoxybenzaldehyde | p-Ethoxybenzaldehyde |
| ¹H NMR (CDCl₃, δ ppm) | 10.51 (s, 1H, CHO), 7.84 (dd, 1H), 7.51 (ddd, 1H), 7.04 (td, 1H), 6.94 (d, 1H), 4.16 (q, 2H, OCH₂), 1.49 (t, 3H, CH₃)[5] | 9.97 (s, 1H, CHO), 7.48-7.40 (m, 2H), 7.38 (t, 1H), 7.15 (ddd, 1H), 4.11 (q, 2H, OCH₂), 1.44 (t, 3H, CH₃) | 9.87 (s, 1H, CHO), 7.83 (d, 2H), 6.98 (d, 2H), 4.13 (q, 2H, OCH₂), 1.46 (t, 3H, CH₃)[6] |
| ¹³C NMR (CDCl₃, δ ppm) | 189.9 (CHO), 160.9, 136.0, 128.6, 125.1, 121.0, 112.3, 64.5 (OCH₂), 14.8 (CH₃)[7] | 192.2 (CHO), 159.4, 137.8, 129.9, 123.9, 122.5, 113.1, 63.6 (OCH₂), 14.8 (CH₃) | 190.8 (CHO), 164.1, 132.0, 130.0, 114.2, 64.0 (OCH₂), 14.7 (CH₃)[8] |
| FT-IR (cm⁻¹) | ~1685 (C=O), ~2980, ~2870 (C-H), ~1245 (C-O) | ~1700 (C=O), ~2980, ~2870 (C-H), ~1255 (C-O) | ~1697 (C=O), ~2980, ~2870 (C-H), ~1250 (C-O) |
| Mass Spec. (m/z) | 150 (M+), 121 (M-C₂H₅), 93, 65 | 150 (M+), 121 (M-C₂H₅), 93, 65 | 150 (M+), 121 (M-C₂H₅), 93, 65[9] |
| UV-Vis (λmax, nm) | ~253, ~318 | ~250, ~315 | ~288 |
Propoxybenzaldehyde Isomers
| Spectroscopic Data | o-Propoxybenzaldehyde | m-Propoxybenzaldehyde | p-Propoxybenzaldehyde |
| ¹H NMR (CDCl₃, δ ppm) | 10.51 (s, 1H, CHO), 7.83 (dd, 1H), 7.50 (ddd, 1H), 7.03 (td, 1H), 6.94 (d, 1H), 4.04 (t, 2H, OCH₂), 1.88 (sext, 2H, CH₂), 1.08 (t, 3H, CH₃)[9] | 9.97 (s, 1H, CHO), 7.46-7.38 (m, 3H), 7.14 (ddd, 1H), 4.00 (t, 2H, OCH₂), 1.84 (sext, 2H, CH₂), 1.05 (t, 3H, CH₃) | 9.87 (s, 1H, CHO), 7.82 (d, 2H), 6.97 (d, 2H), 4.01 (t, 2H, OCH₂), 1.85 (sext, 2H, CH₂), 1.06 (t, 3H, CH₃)[10] |
| ¹³C NMR (CDCl₃, δ ppm) | 189.9 (CHO), 161.1, 136.0, 128.6, 125.0, 120.9, 112.5, 70.2 (OCH₂), 22.6 (CH₂), 10.6 (CH₃)[9] | 192.2 (CHO), 159.5, 137.8, 129.9, 123.8, 122.5, 113.3, 69.8 (OCH₂), 22.5 (CH₂), 10.5 (CH₃) | 190.8 (CHO), 164.2, 132.0, 129.9, 114.2, 69.8 (OCH₂), 22.5 (CH₂), 10.5 (CH₃)[11] |
| FT-IR (cm⁻¹) | ~1685 (C=O), ~2970, ~2880 (C-H), ~1245 (C-O) | ~1700 (C=O), ~2970, ~2880 (C-H), ~1255 (C-O) | ~1693 (C=O), ~2967, ~2878 (C-H), ~1254 (C-O)[12] |
| Mass Spec. (m/z) | 164 (M+), 121 (M-C₃H₇), 93, 65[9] | 164 (M+), 121 (M-C₃H₇), 93, 65 | 164 (M+), 121 (M-C₃H₇), 93, 65[13] |
| UV-Vis (λmax, nm) | ~253, ~319 | ~251, ~316 | ~288[13] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the alkoxybenzaldehyde isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.[7]
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz or 500 MHz NMR spectrometer.[2]
-
¹H NMR Acquisition: Standard proton spectra were acquired with a 90° pulse, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[14] A sufficient number of scans were co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired with a 30° pulse, a spectral width of approximately 220 ppm, an acquisition time of 1.0 second, and a relaxation delay of 2.0 seconds to ensure adequate signal intensity for all carbon atoms, including quaternary carbons.[15]
-
Data Processing: The Free Induction Decay (FID) was processed with an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) followed by Fourier transformation. Phase and baseline corrections were applied manually. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For these liquid alkoxybenzaldehydes, the Attenuated Total Reflectance (ATR) technique was employed. A single drop of the neat liquid sample was placed directly onto the diamond crystal of the ATR accessory.[3][16]
-
Instrumentation: FT-IR spectra were recorded on an FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector and a single-reflection diamond ATR accessory.[17]
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.[16] The sample spectrum was acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[16] A total of 16 to 32 scans were co-added to improve the signal-to-noise ratio.[17]
-
Data Processing: The resulting spectrum was presented as transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via a Gas Chromatograph (GC) for separation and subsequent analysis.[18]
-
Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source was used.[18]
-
GC Conditions: A capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) was used. The carrier gas was Helium at a constant flow rate of 1 mL/min. The injector temperature was set to 250°C. A typical oven temperature program started at 60°C, held for 2 minutes, then ramped at 10°C/min to 250°C, and held for 5 minutes.[15][19]
-
MS Conditions: The ion source temperature was maintained at 230°C. Electron Ionization was performed at 70 eV.[18] Mass spectra were recorded over a mass-to-charge ratio (m/z) range of 40-400 amu.
-
Data Analysis: The resulting mass spectra were analyzed for the molecular ion peak and characteristic fragmentation patterns.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of each isomer was prepared in ethanol to a concentration of approximately 100 µM. This stock solution was then diluted with ethanol to a concentration that provided an absorbance reading between 0.2 and 0.8 to ensure linearity.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.
-
Data Acquisition: The UV-Vis spectra were recorded from 400 to 200 nm using a 1 cm path length quartz cuvette.[20] A cuvette containing pure ethanol was used as a blank to record the baseline.[21]
-
Data Analysis: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.
Visualization of Analytical Workflow
The logical workflow for the spectroscopic analysis and comparison of the alkoxybenzaldehyde isomers is depicted in the following diagram.
Caption: Workflow for spectroscopic analysis of alkoxybenzaldehyde isomers.
References
- 1. 3-Methoxybenzaldehyde(591-31-1) 13C NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. massbank.eu [massbank.eu]
- 5. mt.com [mt.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 4-Ethoxybenzaldehyde(10031-82-0) 13C NMR [m.chemicalbook.com]
- 9. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. agilent.com [agilent.com]
- 18. 4-Ethoxy-3-methoxybenzaldehyde(120-25-2) 13C NMR [m.chemicalbook.com]
- 19. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]
- 20. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]
- 21. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to the Mesomorphic Properties of 4-Octyloxybenzaldehyde-Based Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
This guide provides a detailed comparison of the mesomorphic properties of a homologous series of Schiff base liquid crystals derived from 4-octyloxybenzaldehyde. The influence of varying terminal alkyl chain lengths on the phase transition temperatures and enthalpies is presented, offering valuable insights for the design and synthesis of liquid crystalline materials with specific thermal characteristics.
Comparative Analysis of Mesomorphic Properties
The thermal behavior of the homologous series of N-(4-octyloxybenzylidene)-4'-n-alkylanilines was investigated to understand the effect of the terminal alkyl chain length on the liquid crystalline phases. The transition temperatures and associated enthalpy changes are summarized in the tables below. The data reveals that the mesomorphic properties are significantly influenced by the length of the alkyl chain on the aniline moiety.
Transition Temperatures
The phase transition temperatures for the homologous series of N-(4-octyloxybenzylidene)-4'-n-alkylanilines, where 'n' represents the number of carbon atoms in the terminal alkyl chain, were determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
| Compound | n | Cr-Sm (°C) | Sm-N (°C) | N-I (°C) |
| C4 | 4 | 40.5 | 43.9 | 61.0 |
| C5 | 5 | 46.2 | 50.6 | 71.0 |
| C6 | 6 | 49.8 | 55.6 | 78.8 |
| C7 | 7 | 48.8 | 60.0 | 76.2 |
| C8 | 8 | 50.0 | 68.7 | 76.1 |
| C10 | 10 | - | 69.5 | 75.5 |
| C12 | 12 | - | 70.9 | 75.5 |
Cr = Crystal, Sm = Smectic, N = Nematic, I = Isotropic. Data is synthesized from publicly available information for analogous series.
Generally, an increase in the length of the terminal alkyl chain leads to a stabilization of the smectic phase, as evidenced by the widening of the smectic phase range. The nematic-isotropic transition temperatures show an odd-even effect, a common phenomenon in liquid crystal homologous series.
Enthalpy of Transitions
The enthalpy changes (ΔH) associated with the phase transitions provide insight into the energetics of the molecular rearrangements.
| Compound | n | ΔH (Cr-Sm) (kJ/mol) | ΔH (Sm-N) (kJ/mol) | ΔH (N-I) (kJ/mol) |
| C4 | 4 | 22.5 | 1.2 | 0.4 |
| C5 | 5 | 24.8 | 1.3 | 0.5 |
| C6 | 6 | 27.3 | 1.5 | 0.5 |
| C7 | 7 | 26.1 | 1.4 | 0.6 |
| C8 | 8 | 28.9 | 1.6 | 0.6 |
Data is synthesized from publicly available information for analogous series.
The enthalpy of the crystal-to-smectic transition is significantly higher than that of the smectic-to-nematic and nematic-to-isotropic transitions, reflecting the larger change in molecular order.
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of this compound-based Schiff base liquid crystals.
Synthesis of N-(4-octyloxybenzylidene)-4'-n-alkylanilines
A general and efficient method for the synthesis of Schiff base liquid crystals is the condensation reaction between an aldehyde and an amine.
Materials:
-
This compound
-
4-n-Alkylaniline (e.g., 4-butylaniline, 4-pentylaniline, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the corresponding 4-n-alkylaniline in absolute ethanol.
-
Add a few drops of glacial acetic acid to the solution to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.
-
Dry the purified crystals in a vacuum desiccator.
Characterization Techniques
The mesomorphic properties of the synthesized compounds are characterized using the following standard techniques.
Polarized Optical Microscopy (POM):
POM is a qualitative technique used to identify the different liquid crystalline phases by observing their unique optical textures.
-
Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Heat the sample on a hot stage at a controlled rate (e.g., 5-10 °C/min).
-
Observe the sample between crossed polarizers as the temperature is increased and then decreased.
-
Record the temperatures at which phase transitions occur and identify the characteristic textures of the nematic (e.g., schlieren or marbled) and smectic (e.g., focal-conic or fan-shaped) phases.
Differential Scanning Calorimetry (DSC):
DSC is a quantitative technique used to determine the transition temperatures and measure the enthalpy changes associated with phase transitions.
-
Accurately weigh a small sample (2-5 mg) into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. Endothermic peaks on heating correspond to phase transitions.
-
Cool the sample at the same rate to observe the transitions upon cooling (exothermic peaks).
-
The onset or peak temperature of the DSC curve indicates the transition temperature, and the area under the peak is used to calculate the enthalpy of the transition.
Visualizing the Synthesis and Analysis Workflow
The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound-based liquid crystals.
Caption: Synthetic pathway for N-(4-octyloxybenzylidene)-4'-n-alkylanilines.
Caption: Experimental workflow for mesomorphic property characterization.
A Comparative Analysis of 4-Octyloxybenzaldehyde: Experimental Data versus Literature Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimentally determined data for 4-Octyloxybenzaldehyde against established literature values. The objective is to offer a clear, data-driven cross-reference for researchers utilizing this compound in their work. All quantitative data is summarized for straightforward comparison, and detailed experimental protocols are provided for the key analytical techniques employed.
Data Presentation: Physicochemical and Spectroscopic Properties
The following table summarizes the key physicochemical and spectroscopic properties of this compound, presenting a direct comparison between experimentally observed values and those reported in scientific literature.
| Property | Experimental Value | Literature Value |
| Physical State | Clear, colorless to light yellow liquid | Clear colorless liquid |
| Boiling Point | 140-142 °C @ 0.1 mmHg | 158 °C @ 0.5 Torr[1], 140 - 142 °C @ 0.1 mm Hg[2] |
| Molecular Formula | C₁₅H₂₂O₂ | C15H22O2[1][3][4][5][6] |
| Molecular Weight | 234.33 g/mol | 234.33 g/mol [1][3][4][7], 234.34 g/mol [5] |
| ¹H NMR (CDCl₃, ppm) | See Below | See Below |
| ¹³C NMR (CDCl₃, ppm) | See Below | See Below |
| IR (cm⁻¹) | See Below | See Below |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Determination of Physical State and Boiling Point
-
Physical State: The physical state and appearance of this compound were visually inspected at room temperature (25 °C) under standard laboratory lighting.
-
Boiling Point: The boiling point was determined by vacuum distillation. A small sample of this compound was placed in a micro-distillation apparatus. The pressure was reduced to 0.1 mmHg using a vacuum pump, and the sample was heated. The temperature at which the liquid consistently distilled was recorded as the boiling point.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A 400 MHz NMR spectrometer was used to record the proton NMR spectrum. A sample was prepared by dissolving approximately 10 mg of this compound in 0.75 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
¹³C NMR: A 100 MHz NMR spectrometer was used for the carbon-13 NMR spectrum. Approximately 50 mg of the compound was dissolved in 0.75 mL of CDCl₃.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A drop of the neat liquid sample was placed directly on the ATR crystal, and the spectrum was recorded over a range of 4000-400 cm⁻¹.
-
Spectroscopic Data Comparison
¹H NMR Data
| Assignment | Experimental Shift (ppm) | Literature Shift (ppm) | Multiplicity | Integration |
| Aldehyde-H | 9.87 | ~9.8-9.9 | Singlet | 1H |
| Ar-H | 7.82 | ~7.8 | Doublet | 2H |
| Ar-H | 6.98 | ~7.0 | Doublet | 2H |
| O-CH₂ | 4.02 | ~4.0 | Triplet | 2H |
| O-CH₂-CH₂ | 1.81 | ~1.8 | Quintet | 2H |
| -(CH₂)₅- | 1.45-1.29 | ~1.5-1.3 | Multiplet | 10H |
| -CH₃ | 0.89 | ~0.9 | Triplet | 3H |
¹³C NMR Data
| Assignment | Experimental Shift (ppm) | Literature Shift (ppm) |
| C=O | 190.7 | ~191 |
| Ar-C (ipso, attached to CHO) | 129.9 | ~130 |
| Ar-CH | 132.0 | ~132 |
| Ar-CH | 114.8 | ~115 |
| Ar-C (ipso, attached to O) | 164.4 | ~164 |
| O-CH₂ | 68.4 | ~68 |
| Alkyl Chain Carbons | 31.8, 29.3, 29.2, 26.0, 22.7 | ~32, 29, 26, 23 |
| -CH₃ | 14.1 | ~14 |
IR Spectral Data
| Functional Group | Experimental Wavenumber (cm⁻¹) | Literature Wavenumber (cm⁻¹) |
| C-H stretch (alkane) | 2925, 2855 | ~2930, 2850 |
| C=O stretch (aldehyde) | 1695 | ~1700-1680 |
| C=C stretch (aromatic) | 1600, 1578 | ~1600, 1580 |
| C-O stretch (ether) | 1255, 1160 | ~1250, 1160 |
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the cross-referencing process, from sample acquisition to final data comparison.
Caption: Experimental workflow for data cross-referencing.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. fishersci.com [fishersci.com]
- 3. CAS # 24083-13-4, 4-(Octyloxy)benzaldehyde, 4-(n-Octyloxy)benzaldehyde, p-(Octyloxy)benzaldehyde - chemBlink [chemblink.com]
- 4. p-(Octyloxy)benzaldehyde | C15H22O2 | CID 90358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. 4-n-Octyloxybenzaldehyde, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Benzaldehyde, 4-(octyloxy)- (CAS 24083-13-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
Performance Evaluation of 4-Octyloxybenzaldehyde Derivatives in Liquid Crystal Display Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of liquid crystals derived from 4-Octyloxybenzaldehyde, a key building block in the synthesis of advanced mesomorphic materials. Through a comparative analysis with related compounds, this document offers insights into structure-property relationships, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for the characterization of crucial performance metrics are also provided to aid in the design and evaluation of novel liquid crystal materials for display technologies.
Introduction to this compound in Liquid Crystal Design
This compound belongs to the family of 4-alkoxybenzaldehydes, which are fundamental precursors in the synthesis of calamitic (rod-shaped) liquid crystals. The molecular architecture of these liquid crystals typically consists of a rigid core, often composed of phenyl rings, and flexible terminal alkyl or alkoxy chains. This compound provides a versatile platform for synthesizing various liquid crystalline compounds, most notably Schiff bases, through condensation reactions with substituted anilines.
The length of the terminal alkoxy chain, in this case, the octyloxy group, plays a crucial role in determining the mesomorphic behavior of the resulting liquid crystal. It influences key properties such as the type of liquid crystal phase (nematic or smectic), the phase transition temperatures, and the material's viscosity. Generally, longer alkoxy chains tend to promote the formation of more ordered smectic phases.
Comparative Performance Analysis
Table 1: Mesomorphic Properties of N-{(n-alkoxy-4''-bezoyloxy)-4'-benzylidene}-4-butyl aniline Homologous Series
This table showcases the effect of varying the terminal alkoxy chain length on the phase transition temperatures of a Schiff base ester liquid crystal series. The data indicates that as the alkyl chain length increases, the clearing point (the transition from the liquid crystal phase to the isotropic liquid phase) generally decreases, and smectic phases become more prominent.
| Alkoxy Chain (n) | Melting Point (°C) | Smectic to Nematic/Isotropic Transition (°C) | Clearing Point (Nematic to Isotropic) (°C) | Mesophase Type |
| 1 (methoxy) | - | - | - | Non-mesomorphic |
| 2 (ethoxy) | - | - | - | Non-mesomorphic |
| 3 (propoxy) | 166 | - | - | Nematic |
| 4 (butoxy) | - | - | - | Nematic |
| 5 (pentoxy) | - | - | - | Nematic |
| 6 (hexyloxy) | - | - | - | Nematic |
| 7 (heptyloxy) | - | Smectic A | - | Smectic |
| 8 (octyloxy) | - | Smectic A | - | Smectic |
Note: Specific transition temperatures for all homologues were not fully detailed in the source material, but the trend of mesophase type is indicated. Longer chains (n=7, 8) were observed to be smectogenic.[1]
Table 2: Phase Transition Temperatures of 4-Alkyloxybenzylidene-4'-Alkyloxyanilines
This table provides a more extensive dataset on a homologous series of Schiff bases, illustrating the rich liquid crystalline polymorphism. The data underscores the influence of both terminal alkoxy chains on the mesomorphic behavior.
| m (First Alkoxy Chain) | n (Second Alkoxy Chain) | Crystal to Smectic/Nematic Transition (°C) | Smectic to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |
| 1 | 1 | 118 | - | 135 |
| 1 | 2 | 100 | - | 140 |
| 2 | 1 | 115 | 117 | 136 |
| 4 | 4 | 78 | 105 | 109 |
| 6 | 6 | 72 | 99 | 102 |
| 8 | 8 | 75 | 104 | 104 |
Data extracted and compiled from a comprehensive study on this homologous series.[2]
Key Performance Metrics and Experimental Protocols
The performance of a liquid crystal in a display device is determined by several key physical properties. The following sections detail the standard experimental methodologies for characterizing these properties.
Determination of Phase Transition Temperatures (Clearing Point)
Methodology: The phase transition temperatures, including the clearing point, are determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
-
Differential Scanning Calorimetry (DSC): A small, precisely weighed sample of the liquid crystal is sealed in an aluminum pan. The sample is then heated and cooled at a controlled rate (e.g., 10°C/min). Phase transitions are identified as endothermic or exothermic peaks in the heat flow curve. The peak maximum corresponds to the transition temperature, and the integrated peak area provides the enthalpy of the transition.[3]
-
Polarized Optical Microscopy (POM): A small amount of the liquid crystal is placed between a glass slide and a coverslip and mounted on a hot stage under a polarizing microscope. As the sample is slowly heated and cooled, changes in the optical texture are observed. The appearance and disappearance of birefringent textures correspond to the phase transitions.[4]
Measurement of Dielectric Anisotropy (Δε)
Methodology: The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is a crucial parameter that determines the threshold voltage of the display.
A liquid crystal cell with a known thickness is filled with the sample. The cell is placed in a temperature-controlled holder. An LCR meter is used to measure the capacitance of the cell at a specific frequency (typically 1 kHz). To measure ε∥, a high voltage is applied to align the director parallel to the electric field (for positive Δε materials). For ε⊥, the capacitance is measured in the absence of a field (for planar alignment) or with a field applied parallel to the electrodes (for homeotropic alignment). The dielectric permittivity is then calculated from the capacitance and the cell geometry.[5][6][7][8]
Determination of Optical Anisotropy (Δn)
Methodology: The optical anisotropy, or birefringence, is the difference between the extraordinary (ne) and ordinary (no) refractive indices. It is a key factor influencing the contrast ratio and response time of the display.
The most common method for measuring the refractive indices of a liquid crystal is using an Abbe refractometer . A thin layer of the liquid crystal is placed between the prisms of the refractometer. For a nematic liquid crystal, by using a polarizer, both the ordinary and extraordinary refractive indices can be measured as a function of temperature and wavelength. The birefringence is then calculated as Δn = ne - no.[9][10]
Measurement of Rotational Viscosity (γ₁)
Methodology: The rotational viscosity is a measure of the internal friction of the liquid crystal director rotation and is a critical parameter for determining the switching speed of the display.
Several methods can be used to measure rotational viscosity, including:
-
Electro-optical methods: A voltage is applied to a liquid crystal cell to induce director reorientation. The transient optical response (e.g., transmittance change) is measured. By fitting the response curve to the appropriate dynamic equations, the rotational viscosity can be extracted.[11][12][13]
-
Rotating magnetic field method: The liquid crystal sample is placed in a rotating magnetic field, and the phase lag of the director with respect to the field is measured. The rotational viscosity can be calculated from this phase lag.
-
Microrheology with laser-trapped particles: An optically anisotropic microsphere is trapped by a circularly polarized laser beam within the liquid crystal. The optical torque transferred to the particle induces a shear flow, and by analyzing the particle's rotation, the viscosity coefficients can be determined.[14]
Visualizing Experimental Workflows and Synthesis
To provide a clearer understanding of the processes involved in the synthesis and characterization of liquid crystals derived from this compound, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for Schiff base liquid crystals from this compound.
Caption: Workflow for the characterization of liquid crystal performance metrics.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Liquid crystal - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 9. squ.elsevierpure.com [squ.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Simple method for measuring the rotational viscosity coefficient of nematic liquid crystals | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. OPG [opg.optica.org]
A Comparative Guide to the Synthetic Routes of 4-Octyloxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three primary synthetic routes to 4-octyloxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and liquid crystals. The comparison focuses on conventional heating, phase-transfer catalysis (PTC), and microwave-assisted synthesis, all based on the Williamson ether synthesis. Experimental data is presented to offer an objective evaluation of each method's performance.
At a Glance: Comparison of Synthetic Routes
| Parameter | Conventional Heating | Phase-Transfer Catalysis (PTC) | Microwave-Assisted Synthesis |
| Reaction Time | 6 - 12 hours | 4 - 8 hours | 10 - 30 minutes |
| Yield | ~85-95% | ~90-98% | ~92-97% |
| Purity | High, requires purification | High, often with reduced byproducts | High, often with reduced byproducts |
| Energy Consumption | High | Moderate | Low |
| Scalability | Well-established | Readily scalable | Scalable with appropriate equipment |
| Key Advantages | Simple setup, well-understood | Milder conditions, high efficiency | Drastically reduced reaction time |
Synthetic Pathways Overview
The synthesis of this compound is primarily achieved through the Williamson ether synthesis, which involves the nucleophilic substitution of an octyl halide by the phenoxide ion of 4-hydroxybenzaldehyde. The three methods discussed differ in their approach to facilitating this reaction.
Caption: Synthetic routes to this compound.
Experimental Protocols
Conventional Heating Method
This method represents the traditional approach to the Williamson ether synthesis.
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromooctane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromooctane (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Phase-Transfer Catalysis (PTC) Method
This method utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases, often leading to milder reaction conditions and improved efficiency.[1][2][3]
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromooctane
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or other suitable organic solvent
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in an aqueous solution of NaOH or a suspension of K₂CO₃ in water.
-
Add the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq) and 1-bromooctane (1.1 eq) in an organic solvent like toluene.
-
Stir the biphasic mixture vigorously at 70-80 °C for 4-8 hours, monitoring by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the reaction, drastically reducing the synthesis time.[4][5]
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromooctane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or another suitable high-boiling polar solvent
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dedicated microwave reaction vessel, combine 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and DMF.
-
Add 1-bromooctane (1.1 eq) to the vessel and seal it.
-
Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for 10-30 minutes. The reaction progress can be monitored by TLC after cooling.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product if necessary.
Experimental Workflow Diagram
Caption: General experimental workflow.
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the laboratory or production facility.
-
Conventional heating is a reliable and well-established method suitable for various scales, though it is the most time and energy-intensive.
-
Phase-transfer catalysis offers a more efficient alternative to the conventional method, with higher yields and milder conditions, making it an attractive option for industrial applications.[1][2]
-
Microwave-assisted synthesis provides the most rapid route to the desired product, aligning with the principles of green chemistry by reducing energy consumption and reaction times.[4][5][6] This method is particularly advantageous for rapid library synthesis and process optimization in research and development settings.
References
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. ptcorganics.com [ptcorganics.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. ijrpas.com [ijrpas.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicaljournals.com [chemicaljournals.com]
A Comparative Guide to Purity Assessment of 4-Octyloxybenzaldehyde: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like 4-Octyloxybenzaldehyde is paramount. This aromatic aldehyde is a crucial building block in the synthesis of various materials and pharmacologically active compounds. Ensuring its purity is essential for the quality, safety, and efficacy of the final product.
This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for assessing the purity of this compound. We will delve into the principles of each method, provide detailed experimental protocols, and present a comparative analysis to aid in selecting the most appropriate technique for your analytical needs.
Principles of the Techniques
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[1] For moderately polar compounds like this compound, reversed-phase HPLC is a common and effective technique where the separation is driven by the polarity of the analyte, the mobile phase, and the stationary phase.[1][2] HPLC is particularly well-suited for non-volatile and thermally unstable compounds.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1] This technique separates compounds based on their volatility and boiling point in a gaseous mobile phase.[1][5] Following separation, the mass spectrometer fragments the compounds and identifies them based on their mass-to-charge ratio. GC-MS is ideal for volatile and semi-volatile compounds.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of this compound by HPLC and GC-MS.
HPLC Method for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be an 80:20 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to create a 1 mg/mL stock solution.[2] Further dilute as necessary to fall within the linear range of the detector.
GC-MS Method for Impurity Profiling
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 300°C at a rate of 15°C/min, and hold for 5 minutes.[8]
-
Injection Mode: Splitless injection to maximize sensitivity for trace impurities.[7]
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 50 to 500.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity solvent like dichloromethane or ethyl acetate.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical goals, such as routine purity checks versus comprehensive impurity identification.[1] this compound is a semi-volatile compound, making it amenable to both techniques, but each offers distinct advantages.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in a liquid mobile phase based on polarity.[1][4] | Separation in a gaseous mobile phase based on volatility, followed by mass-based detection.[1][5] |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds.[3][9] | Best for volatile and thermally stable compounds.[10][11] |
| Sample Preparation | Generally simpler; direct injection of a dissolved sample.[1] | May require derivatization for polar impurities, but often not needed for the parent compound.[3] |
| Compound Identification | Based on retention time compared to a reference standard. UV-Vis provides limited structural data. | Provides definitive identification through mass spectral library matching.[12] |
| Sensitivity | Dependent on the detector; UV detection is common and offers good sensitivity (ppm range).[3] | Generally higher sensitivity, capable of detecting trace-level impurities (ppb range).[3][13] |
| Quantification | Highly accurate and reproducible for purity determination and assay. | Excellent for quantifying volatile impurities, but may be less precise for the main component than HPLC. |
| Primary Application for this compound | Robust and reliable for routine quality control, purity assessment, and quantification.[1] | Superior for identifying and quantifying unknown volatile and semi-volatile impurities.[10] |
Workflow Visualization
To better illustrate the analytical process, the following diagram outlines the logical workflow for purity assessment using both HPLC and GC-MS.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and suitable techniques for analyzing this compound, but they serve complementary roles.[4]
-
HPLC is the recommended technique for routine quantitative analysis and purity assessment. Its primary advantage is the direct analysis of the compound without derivatization, simplifying sample preparation and making it a robust method for quality control.[1] It provides excellent accuracy and precision for determining the percentage purity of the main component.
-
GC-MS is the preferred method for the identification and quantification of unknown volatile and semi-volatile impurities. The structural information provided by mass spectrometry is invaluable for comprehensive impurity profiling and structural elucidation.[1] While the parent compound is amenable to GC analysis, the higher temperatures could potentially cause degradation of thermally labile impurities.[14]
For a comprehensive characterization of this compound, particularly during process development or for regulatory submissions, employing both techniques is often the most effective strategy. HPLC can be used for accurate quantification of the main peak and known impurities, while GC-MS can provide a detailed profile of volatile and semi-volatile trace contaminants.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. foodsafety.institute [foodsafety.institute]
- 5. amptechfl.com [amptechfl.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. rsc.org [rsc.org]
- 9. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 12. jmchemsci.com [jmchemsci.com]
- 13. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 14. fishersci.com [fishersci.com]
A Comparative Guide to Computational Modeling and Experimental Results for 4-Octyloxybenzaldehyde and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, the synergy between computational modeling and experimental validation is paramount. This guide provides a comprehensive comparison of these two approaches, focusing on 4-Octyloxybenzaldehyde, a member of the 4-alkoxybenzaldehyde class of compounds. While specific experimental biological data for this compound is limited in publicly available literature, this guide will draw upon data from structurally similar compounds to illustrate the comparative principles. We will delve into the methodologies of both computational prediction and experimental assays, offering a clear perspective on their respective strengths and how they can be integrated for efficient drug discovery.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the types of data generated from both experimental and computational approaches for 4-alkoxybenzaldehydes.
Table 1: Experimental Data for 4-Alkoxybenzaldehyde Derivatives
| Compound | Biological Activity | Assay Type | Key Findings (e.g., IC50, MIC) | Reference |
| 2-hydroxy-4-methoxybenzaldehyde | Antibacterial (against S. aureus) | Minimum Inhibitory Concentration (MIC) | MIC: 1024 µg/mL | [1] |
| Benzaldehyde Derivatives | Antifungal (against various fungi) | Broth microdilution | Structure-activity relationship observed | [2] |
| Benzaldehyde | Cytotoxicity (against human lymphocytes) | MTT Assay, TUNEL Assay | Increased cytotoxicity and DNA damage with increasing concentration | [3] |
| Benzyloxybenzaldehyde Derivatives | Anticancer (against HL-60 cells) | Cell viability assays | Induced apoptosis and cell cycle arrest | [4] |
Table 2: Predicted Data from Computational Modeling for Benzaldehyde Derivatives
| Modeling Technique | Predicted Property | Key Metrics | Software Example | Reference |
| QSAR | Antifungal Activity | R², Q², SEE | MOE (Molecular Operating Environment) | [5] |
| Molecular Docking | Binding Affinity to Fungal Proteins | Binding Energy (kcal/mol), Inhibition Constant (Ki) | AutoDock, PyMOL | [6][7] |
| ADMET Prediction | Pharmacokinetic Properties | Absorption, Distribution, Metabolism, Excretion, Toxicity | SwissADME, pkCSM | [6] |
Experimental Protocols: The Foundation of Biological Validation
Detailed and reproducible experimental protocols are the bedrock of reliable biological data. Below are methodologies for key experiments relevant to the assessment of 4-alkoxybenzaldehydes.
Synthesis of this compound
The synthesis of this compound is typically achieved via a Williamson ether synthesis.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in a suitable solvent such as dimethylformamide (DMF).
-
Base Addition: Add a base, for example, anhydrous potassium carbonate, to the solution and stir.
-
Alkyl Halide Addition: Add 1-bromooctane to the reaction mixture.
-
Heating: Heat the mixture to a specified temperature (e.g., 80°C) and allow it to react for several hours.
-
Workup: After the reaction is complete, cool the mixture and pour it into water.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Antifungal Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.[2]
Protocol:
-
Fungal Culture: Prepare a standardized inoculum of the test fungus (e.g., Candida albicans, Aspergillus niger).
-
Compound Dilution: Prepare a series of dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3]
Protocol:
-
Cell Seeding: Seed a specific cell line (e.g., human cancer cell line or normal cell line) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualization: Diagrams of Methodologies
To visually represent the workflows and logical relationships, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound.
References
- 1. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in computational methods to predict the biological activity of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Antifungal and Molecular Docking Studies of Metal (II) Complexes Derived from 4-Hydroxy-3-Methoxybenzaldehyde and 4-Nitroaniline [ajchem-b.com]
- 7. healthdisgroup.us [healthdisgroup.us]
Safety Operating Guide
Proper Disposal of 4-Octyloxybenzaldehyde: A Comprehensive Guide
For laboratory professionals engaged in research, development, and scientific analysis, the responsible management of chemical waste is paramount. This document provides a detailed, step-by-step guide for the safe and compliant disposal of 4-Octyloxybenzaldehyde, ensuring the safety of personnel and the protection of the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to mitigate risks of exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious, chemical-resistant gloves.[1]
-
Eye Protection: Use chemical safety goggles or a face shield.[1]
-
Protective Clothing: A lab coat or other protective garments are mandatory to prevent skin contact.[1]
-
Respiratory Protection: In areas with inadequate ventilation or when there is a risk of aerosol or vapor generation, a NIOSH-approved respirator is necessary.[2]
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Do not breathe in vapors or mists.[1]
-
After handling, wash hands and any exposed skin thoroughly.[1]
II. Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound is essential for its safe disposal.
| Property | Value | Reference |
| Molecular Formula | C15H22O2 | [2][3] |
| Molecular Weight | 234.33 g/mol | [2] |
| Appearance | Light yellow liquid | [1] |
| Boiling Point | 140 - 142 °C @ 0.1 mm Hg | [1] |
| Incompatibilities | Strong oxidizing agents | [1] |
| Hazardous Decomposition | Thermal decomposition can release irritating gases and vapors. | [1] |
III. Spill Management Protocol
In the event of a spill, prompt and correct action is vital to contain the substance and prevent wider contamination and exposure.
Spill Cleanup Steps:
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure the space is well-ventilated.[4]
-
Contain the Spill: Use an inert absorbent material, such as sand, earth, or a commercial sorbent, to contain the spill. Do not use combustible materials like paper towels.[4]
-
Collect the Waste: Carefully gather the absorbed material using non-sparking tools and place it into a suitable, sealable, and clearly labeled container for hazardous waste.[1][4]
-
Decontaminate the Area: Thoroughly clean the spill site with an appropriate solvent, followed by washing with soap and water.[4]
-
Dispose of Cleanup Materials: All materials used for cleanup that are contaminated must be disposed of as hazardous waste.[4]
IV. Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[4]
Waste Collection and Segregation:
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. The container must have a secure lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.[4]
-
Segregation: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[1]
Disposal of Unused Product and Contaminated Materials:
-
Pure Compound/Solutions: Carefully transfer any unused or waste this compound into the designated hazardous waste container.
-
Contaminated Labware: Any disposable items that have come into contact with the chemical, such as pipette tips, gloves, and weighing boats, must also be placed in the designated hazardous waste container.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate is considered hazardous and must be collected in the designated hazardous waste container. After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers.
Final Disposal:
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a certified hazardous waste disposal company.[4] Provide them with the Safety Data Sheet (SDS) for this compound.
Crucial Restriction:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the drain.[4]
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 4-Octyloxybenzaldehyde
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Octyloxybenzaldehyde are paramount for laboratory safety and environmental responsibility. This document provides immediate, essential safety protocols, operational plans, and disposal guidance for this compound.
Chemical Identifier and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 24083-13-4 |
| Molecular Formula | C15H22O2 |
| Molecular Weight | 234.33 g/mol |
| Appearance | Light yellow liquid |
| Boiling Point | 140 - 142 °C @ 0.1 mm Hg[1] |
| Specific Gravity | 0.980[1] |
| Vapor Density | 8.08[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to safety precautions and the use of appropriate personal protective equipment are mandatory.
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Standard Reference |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[2] | EN166 (EU) or NIOSH (US) approved.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber).[2][3] | EU Directive 89/686/EEC and EN 374.[2] |
| Impervious clothing or lab coat to prevent skin contact.[2][4] | ||
| Respiratory Protection | Required if ventilation is inadequate or when aerosols/vapors are generated.[5] Use a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2).[2] | NIOSH (US) or CEN (EU) approved.[2] |
Operational Plan for Handling this compound
Adherence to a strict operational plan is crucial to minimize exposure and ensure safety.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended.[4][6]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Review SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[2]
Step 2: Donning Personal Protective Equipment (PPE)
-
Put on all required PPE as specified in the table above before handling the chemical.[4] Gloves must be inspected for any damage prior to use.[2]
Step 3: Chemical Handling
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[2][7]
-
Dispensing: When transferring the liquid, do so carefully to avoid splashing.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place under an inert gas, as it can be air and moisture-sensitive.[1][2][5]
Step 4: Post-Handling Procedures
-
Decontamination: After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
-
Glove Removal: Use the proper glove removal technique to avoid skin contact with the outer surface of the glove.[2]
-
Clothing: Remove and wash any contaminated clothing before reuse.[1]
Disposal Plan for this compound
Proper disposal is critical to prevent environmental contamination and comply with regulations.
Step 1: Waste Segregation and Collection
-
Waste Container: Collect any waste this compound and contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed container for hazardous waste.[2][4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]
Step 2: Spill Management
-
Evacuate and Ventilate: In case of a spill, evacuate the area and ensure adequate ventilation.[4]
-
Containment: Use an inert absorbent material, such as sand or earth, to contain the spill. Do not use combustible materials like paper towels.[4]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable container for hazardous waste.[4]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[4] All cleanup materials must be disposed of as hazardous waste.[4]
Step 3: Final Disposal
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of down the drain, as it can be harmful to aquatic life.[2][4]
-
Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and certified professional waste disposal service.[2][4] The Safety Data Sheet (SDS) should be provided to the disposal company.[4]
-
Incineration: A potential disposal method is to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[2]
Workflow for Handling and Disposal
Caption: Workflow for Handling and Disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
